Methyl 4-hydroxyquinoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSQLGKJRTVBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 4-hydroxyquinoline-7-carboxylate chemical structure and IUPAC name"
An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science.
Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃. It possesses a quinoline core structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The molecule is substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 7-position.
An important characteristic of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-quinolone form. This equilibrium is a significant feature influencing its chemical reactivity and biological activity.
IUPAC Name: methyl 4-hydroxyquinoline-7-carboxylate
Tautomeric Form IUPAC Name: methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate
Chemical Structure and Tautomerism:
Spectroscopic and Synthetic Profile of Methyl 4-hydroxyquinoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the reported ¹H NMR and mass spectrometry data for Methyl 4-hydroxyquinoline-7-carboxylate.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Methyl 4-hydroxyquinoline-7-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.98 | br s | - | OH |
| 8.23-8.15 | m | - | 2 x Ar-H |
| 8.01 | dd | - | Ar-H |
| 7.81 | br d | - | Ar-H |
| 6.11 | d | - | Ar-H |
| 3.90 | s | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Note: Experimental ¹³C NMR data for Methyl 4-hydroxyquinoline-7-carboxylate is not currently available in the surveyed literature.
Mass Spectrometry (MS) Data
Table 2: Mass Spectrometry Data for Methyl 4-hydroxyquinoline-7-carboxylate [1]
| Ionization Mode | Molecular Formula | Calculated Mass (m/z) | Found (m/z) | Ion |
| EI | C₁₁H₉NO₃ | 203.06 | 203.9 | [M+H]⁺ |
Infrared (IR) Spectroscopy Data
Note: Experimental IR spectroscopic data for Methyl 4-hydroxyquinoline-7-carboxylate is not currently available in the surveyed literature.
Experimental Protocols
This section details the synthetic procedure for Methyl 4-hydroxyquinoline-7-carboxylate and provides general methodologies for the spectroscopic techniques used in its characterization.
Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate[1]
To a solution of methyl 4-chloroquinoline-7-carboxylate (5 g, 22.32 mmol) in a mixture of methanol (60 mL) and dimethyl sulfoxide (20 mL) was added triethylamine (22.58 g, 223.16 mmol, 31.06 mL). The reaction mixture was then treated with 1,3-bis(diphenylphosphino)propane (DPPP) (1.84 g, 4.46 mmol) and palladium(II) acetate (Pd(OAc)₂) (1.00 g, 4.46 mmol). The flask was purged with carbon monoxide gas twice and the reaction was stirred. Upon completion, the reaction mixture was worked up to afford Methyl 4-hydroxyquinoline-7-carboxylate as a yellow solid (3.5 g, 77.19% yield).
General Spectroscopic Methodologies
The following are general protocols for obtaining the types of spectroscopic data presented in this guide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to determine the chemical shifts of the carbon atoms in the molecule. The sample is prepared in the same manner as for ¹H NMR. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source. A high voltage is applied to the liquid to create a fine aerosol of charged droplets. The solvent evaporates, and the resulting ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.
-
-
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.
-
KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and then pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Methyl 4-hydroxyquinoline-7-carboxylate.
Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.
References
"physical and chemical properties of Methyl 4-hydroxyquinoline-7-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the synthesis of various biologically active quinoline derivatives. This document consolidates available data on its synthesis, physical characteristics, and spectral properties, alongside detailed experimental protocols. While specific biological activity and associated signaling pathways for this exact ester are not extensively documented, the known activities of related quinoline-4-carboxylic acid derivatives are discussed to provide context for its potential applications in drug discovery and development.
Chemical Identity and Physical Properties
Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃. Its structure features a quinoline core substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 7-position.
Table 1: Physical and Chemical Properties of Methyl 4-hydroxyquinoline-7-carboxylate
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₉NO₃ | - |
| Molecular Weight | 203.19 g/mol | - |
| CAS Number | 1150618-21-5 | [1] |
| Appearance | White to light-yellow powder or crystals | Predicted |
| Boiling Point | 382.6±22.0 °C | Predicted[1] |
| Density | 1.327±0.06 g/cm³ | Predicted[1] |
| pKa | 3.86±0.40 | Predicted[1] |
| Storage Temperature | 2-8°C | [1] |
Note: Most physical properties are predicted and await experimental verification.
Synthesis
The primary documented synthesis of Methyl 4-hydroxyquinoline-7-carboxylate involves the diazotization of methyl 7-aminoquinoline-4-carboxylate followed by hydrolysis of the diazonium salt. This compound serves as a direct precursor to 7-hydroxyquinoline-4-carboxylic acid through a subsequent hydrolysis step.[2]
Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate[2]
This protocol is adapted from the synthesis of 7-hydroxyquinoline-4-carboxylic acid, where the title compound is a key intermediate.
Step 1: Diazotization of Methyl 7-aminoquinoline-4-carboxylate
-
Dissolve 1.1 g (5.4 mmol) of methyl 7-aminoquinoline-4-carboxylate in a mixed solution of 10 mL of acetic acid, 5 mL of water, and 2 mL of concentrated sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 0.4 g (5.8 mmol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 50 minutes.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly pour the diazonium salt solution into 40 mL of boiling 10% sulfuric acid aqueous solution.
-
Continue to heat the mixture at reflux for 5 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any minor black impurities.
-
Cool the filtrate to below 10°C.
-
Adjust the pH of the solution to 4 with ammonia water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain Methyl 4-hydroxyquinoline-7-carboxylate.
Yield: 0.9 g (81.4%)
Experimental Protocol: Hydrolysis to 7-hydroxyquinoline-4-carboxylic acid[2]
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Dissolve 0.9 g (4.4 mmol) of Methyl 4-hydroxyquinoline-7-carboxylate in 10 mL of methanol.
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Add 10% aqueous sodium hydroxide solution.
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Heat the mixture to 60°C and maintain for 3 hours.
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Cool the solution and remove the solvent by rotary evaporation.
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Adjust the pH to 2 with 2M hydrochloric acid.
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Collect the precipitate by filtration, wash with water, and dry to obtain 7-hydroxyquinoline-4-carboxylic acid.
Spectral Data (Predicted and Analogous Compounds)
3.1. ¹H NMR Spectroscopy
-
Predicted Chemical Shifts: Aromatic protons are expected in the range of 7.0-8.5 ppm. The methyl ester protons would likely appear as a singlet around 3.8-4.0 ppm. The hydroxyl proton signal may be broad and its position dependent on solvent and concentration.
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Analogous Compound Data (7-hydroxyquinoline-4-carboxylic acid): ¹H NMR (400 MHz, DMSO-d₆) δ: 10.36 (s, 1H), 8.88 (d, 1H), 8.55 (d, 1H), 7.67 (d, 1H), 7.34 (s, 1H), 7.29 (d, 1H).[2]
3.2. ¹³C NMR Spectroscopy
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Predicted Chemical Shifts: The carbonyl carbon of the ester is expected around 165-175 ppm. Aromatic carbons would appear in the 110-160 ppm range. The methyl carbon of the ester should be around 50-55 ppm.
3.3. Infrared (IR) Spectroscopy
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Predicted Characteristic Bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
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C=C and C=N stretching (aromatic): Multiple bands in the 1400-1650 cm⁻¹ region.
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C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
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3.4. Mass Spectrometry
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Expected Molecular Ion Peak: [M]⁺ at m/z = 203.0582 for C₁₁H₉NO₃.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for Methyl 4-hydroxyquinoline-7-carboxylate, the broader class of quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives has been investigated for various pharmacological properties. These derivatives are known to exhibit antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer activities.[3]
The biological activities of quinoline derivatives are often attributed to their ability to interact with various cellular pathways. For instance, some quinoline derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is crucial in cancer progression.[3]
Given that Methyl 4-hydroxyquinoline-7-carboxylate is a direct precursor to 7-hydroxyquinoline-4-carboxylic acid, which is used as a framework in the design of selective inhibitors, it is a valuable building block for the synthesis of potentially bioactive molecules.[2]
Visualizations
Synthetic Pathway
Caption: Synthetic route to Methyl 4-hydroxyquinoline-7-carboxylate and its subsequent hydrolysis.
Conclusion
Methyl 4-hydroxyquinoline-7-carboxylate is a valuable chemical intermediate with predicted physical and spectral properties that align with its quinoline structure. While comprehensive experimental data for this specific compound is limited, its established role in the synthesis of 7-hydroxyquinoline-4-carboxylic acid highlights its importance. Further research is warranted to fully characterize its physical, chemical, and biological properties, which could unveil its potential as a scaffold in the development of novel therapeutics. The provided synthetic protocols offer a foundation for its preparation and further investigation by the scientific community.
References
A Technical Guide to the Solubility of Methyl 4-hydroxyquinoline-7-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of methyl 4-hydroxyquinoline-7-carboxylate in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a strong theoretical framework based on the known behavior of quinoline derivatives, alongside detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.
Introduction to Methyl 4-hydroxyquinoline-7-carboxylate
Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative. Compounds in this class are recognized for their diverse therapeutic applications, including roles as anticancer, antiseptic, antipyretic, antiviral, and antimalarial agents[1]. The quinoline core, a bicyclic aromatic system, generally imparts a hydrophobic character to the molecule, which can lead to low aqueous solubility[2]. The solubility in organic solvents is critical for various applications, including synthesis, purification, formulation, and in vitro biological assays.
The structure of methyl 4-hydroxyquinoline-7-carboxylate, featuring a hydroxyl group and a methyl ester, suggests a molecule with moderate polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group is a hydrogen bond acceptor. These features will influence its interaction with different organic solvents.
Predicted Solubility in Organic Solvents
High Expected Solubility:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are expected to be excellent solvents for this compound. The high polarity and hydrogen bond accepting capabilities of DMF and DMSO can effectively solvate the molecule. Indeed, related compounds like 7-Hydroxy-4-methyl-2(1H)-quinolone are reported to be soluble in both DMF and DMSO.
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Alcohols: Methanol and ethanol are likely to be good solvents, especially with heating. The ability of alcohols to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the compound. Some quinoline derivatives are noted to be soluble in hot alcohol[3].
Moderate Expected Solubility:
-
Ketones: Acetone and other ketones, being polar aprotic solvents, should exhibit moderate solvating power.
-
Esters: Ethyl acetate and similar esters are expected to be moderately effective solvents.
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Chlorinated Solvents: Dichloromethane and chloroform may show some ability to dissolve the compound, although likely less than more polar solvents.
Low Expected Solubility:
-
Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are unlikely to be effective solvents due to the polar nature of the hydroxyl and ester functional groups.
Data Presentation: A Template for Your Research
To facilitate systematic data collection, the following table structure is recommended for recording experimentally determined solubility data.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Aprotic | Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetone | ||||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Moderate Polarity | Ethyl Acetate | |||
| Dichloromethane | ||||
| Nonpolar | Toluene | |||
| Hexanes |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of methyl 4-hydroxyquinoline-7-carboxylate in various organic solvents.
Objective: To quantitatively determine the solubility of methyl 4-hydroxyquinoline-7-carboxylate in a range of organic solvents at a specified temperature.
Materials:
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Methyl 4-hydroxyquinoline-7-carboxylate
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A selection of organic solvents (e.g., DMF, DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
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Analytical balance
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Vials with screw caps
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Thermostatically controlled shaker or incubator
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Syringe filters (0.45 µm)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
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Add an excess amount of methyl 4-hydroxyquinoline-7-carboxylate to a series of vials.
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Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
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Securely cap the vials to prevent solvent evaporation.
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Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial using a syringe.
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Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles[2].
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved methyl 4-hydroxyquinoline-7-carboxylate using a validated analytical method such as HPLC or UV-Vis spectrophotometry[2]. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
-
Record the results in the data table provided in Section 3.
-
Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
For researchers who need to synthesize the compound, a general approach involves the cyclization of an appropriate aniline derivative. A patented method describes the synthesis of 7-hydroxyquinoline-4-carboxylic acid, which can then be esterified to the methyl ester[4]. The synthesis of related 4-hydroxyquinolines has also been achieved through the Conrad-Limpach reaction, which involves the reaction of an aniline with a β-ketoester followed by a high-temperature ring closure[5].
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Tautomerism in Methyl 4-hydroxyquinoline-7-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds, exhibits keto-enol tautomerism. This phenomenon is of critical importance as the predominant tautomeric form dictates the molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding and controlling this tautomeric equilibrium is therefore essential for rational drug design and development. This technical guide provides a comprehensive overview of the tautomerism in Methyl 4-hydroxyquinoline-7-carboxylate, detailing the structural aspects of the tautomers, the equilibrium between them, and the experimental and computational methodologies used for their characterization.
Introduction: The Principle of Tautomerism in 4-Hydroxyquinolines
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 4-hydroxyquinoline derivatives, the principal tautomeric equilibrium exists between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).
For Methyl 4-hydroxyquinoline-7-carboxylate, this equilibrium can be represented as follows:
Caption: Tautomeric equilibrium of Methyl 4-hydroxyquinoline-7-carboxylate.
Generally, for 4-hydroxyquinoline systems, the equilibrium lies in favor of the keto tautomer due to the greater thermodynamic stability of the cyclic amide functionality. However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the quinoline ring and the polarity of the solvent.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Illustrative Tautomeric Equilibrium Data for 4-Hydroxyquinoline Derivatives in Different Solvents
| Derivative | Solvent | KT ([keto]/[enol]) | Reference Method |
| 4-Hydroxyquinoline | Chloroform | 12.5 | 1H NMR |
| 4-Hydroxyquinoline | DMSO | > 50 | 1H NMR |
| 4-Hydroxyquinoline | Water | > 100 | UV-Vis |
| Methyl 4-hydroxyquinoline-3-carboxylate | Chloroform | 8.2 | 1H NMR |
| Methyl 4-hydroxyquinoline-3-carboxylate | DMSO | 25.0 | 1H NMR |
Note: The data in this table is illustrative and based on values reported for similar compounds. Specific experimental determination is required for Methyl 4-hydroxyquinoline-7-carboxylate.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative energies of tautomers and thus the position of the equilibrium.
Table 2: Calculated Relative Energies of Tautomers for a Generic 4-Hydroxyquinoline Carboxylate
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Enol | B3LYP | 6-311++G(d,p) | 3.5 |
| Keto | B3LYP | 6-311++G(d,p) | 0.0 |
Note: These are hypothetical values to illustrate the expected trend. The keto form is predicted to be the more stable tautomer.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for studying tautomerism in solution. The chemical shifts of key protons and carbons are distinct for the enol and keto forms.
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of Methyl 4-hydroxyquinoline-7-carboxylate in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mg/mL.
-
Spectrum Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify the characteristic signals for the enol and keto tautomers. The N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (e.g., 10-12 ppm in DMSO-d6). The O-H proton of the enol form will also have a characteristic chemical shift.
-
Integrate the signals corresponding to unique protons of each tautomer.
-
Calculate the molar ratio of the tautomers from the integration values.
-
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in each tautomer, particularly in the solid state.
Protocol for ATR-IR Analysis:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis:
-
Look for a strong absorption band in the region of 1650-1680 cm-1, which is characteristic of the C=O stretching vibration of the quinolinone ring in the keto tautomer.
-
The presence of a broad O-H stretching band around 3200-3400 cm-1 would be indicative of the enol form.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism, especially in different solvents, as the two tautomers will have different chromophores and thus different absorption maxima (λmax).
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water) with a known concentration (e.g., 10-5 M).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the λmax for each tautomer. The more conjugated enol form is expected to absorb at a longer wavelength compared to the keto form.
-
Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.
-
Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
A detailed, step-by-step synthesis protocol is crucial for obtaining the target compound for further study. The following is a plausible synthetic route based on established methodologies for similar quinoline derivatives.
Caption: A generalized synthetic pathway for Methyl 4-hydroxyquinoline-7-carboxylate.
Illustrative Experimental Protocol (Gould-Jacobs Reaction):
-
Step 1: Condensation. React 3-amino-4-methylbenzoic acid with diethyl 2-(ethoxymethylene)malonate. The reactants are typically heated together, often without a solvent, to drive the reaction to completion.
-
Step 2: Cyclization. The resulting intermediate is cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This step forms the quinoline ring system.
-
Step 3: Esterification. The resulting 4-hydroxyquinoline-7-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4).
-
Purification. The final product is purified by recrystallization or column chromatography.
Biological Relevance and Implications for Drug Development
The tautomeric state of a molecule can have a profound impact on its biological activity. The different arrangements of hydrogen bond donors and acceptors in the enol and keto forms can lead to significantly different binding affinities for a biological target. Furthermore, the lipophilicity and membrane permeability of the tautomers can differ, affecting the pharmacokinetic profile of a potential drug candidate.
For drug development professionals, it is imperative to:
-
Characterize the predominant tautomeric form under physiological conditions.
-
Consider both tautomers in computational docking and virtual screening studies.
-
Investigate the potential for tautomerization to influence drug metabolism and toxicity.
Conclusion
The tautomerism of Methyl 4-hydroxyquinoline-7-carboxylate is a key chemical feature that must be thoroughly understood and characterized. While the keto form is generally expected to predominate, the equilibrium is sensitive to environmental factors. The application of a combination of spectroscopic and computational methods is essential for a comprehensive analysis. For researchers in drug discovery, a detailed understanding of the tautomeric behavior of this and related scaffolds is critical for the successful design and development of novel therapeutic agents.
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-hydroxyquinoline-7-carboxylate
Introduction
Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. Understanding the three-dimensional structure of molecules like Methyl 4-hydroxyquinoline-7-carboxylate at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding the design of new therapeutic agents. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing a wealth of information about molecular geometry, intermolecular interactions, and packing motifs.
While a detailed crystal structure for Methyl 4-hydroxyquinoline-7-carboxylate is not publicly available in crystallographic databases as of this writing, this guide will provide a comprehensive overview of the methodologies involved in its crystal structure analysis. It will serve as a technical resource for researchers, scientists, and drug development professionals by outlining the experimental protocols, data presentation standards, and the interpretation of crystallographic information, using the general framework of quinoline derivatives as a basis.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis and deposition of the crystallographic data.
1. Synthesis and Crystallization
The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate can be achieved through various organic synthesis routes. A plausible method involves the modification of a pre-existing quinoline core. For instance, a synthetic pathway described in patent literature involves the use of a palladium-catalyzed carbonylation reaction.[1]
-
General Synthesis: A typical synthesis might start from a halogenated quinoline precursor. For example, a bromo-substituted quinoline can be reacted with carbon monoxide in the presence of a palladium catalyst, a suitable phosphine ligand (like 1,3-Bis(diphenylphosphino)propane - DPPP), and a base (such as triethylamine - TEA) in a solvent mixture like methanol and DMSO. The methanol can act as both a solvent and the source of the methyl group for the ester.[1]
-
Crystallization: Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction analysis. This is often a trial-and-error process involving the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common techniques include:
-
Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
-
2. X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
-
Instrumentation: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded. Software is then used to integrate the intensities of the reflections and to determine the unit cell parameters.
3. Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the positions of most of the non-hydrogen atoms.
-
Structure Refinement: The initial model is then refined against the experimental diffraction data using a least-squares minimization procedure. In this process, the atomic coordinates, anisotropic displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and are refined with appropriate geometric and displacement parameter constraints.
Data Presentation and Interpretation
The final results of a crystal structure analysis are presented in a standardized format, including tables of crystallographic data, bond lengths, bond angles, and a discussion of the intermolecular interactions.
Crystallographic Data
The following table presents a template for the kind of data that would be reported for Methyl 4-hydroxyquinoline-7-carboxylate.
| Parameter | Value (Illustrative) |
| Empirical formula | C₁₁H₉NO₃ |
| Formula weight | 203.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX(X) Å, α = 90°b = Y.YYY(Y) Å, β = YY.YYY(Y)°c = Z.ZZZ(Z) Å, γ = 90° |
| Volume | VVV.V(V) ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | 424 |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.0XXX] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | nnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |
| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0AAA |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Molecular Geometry
The analysis of bond lengths and angles would reveal the precise geometry of the Methyl 4-hydroxyquinoline-7-carboxylate molecule.
| Bond | Length (Å) (Illustrative) | Angle | Degrees (°) (Illustrative) |
| O1-C4 | 1.360(2) | C3-C4-C4a | 120.5(2) |
| N1-C8a | 1.375(2) | C5-C6-C7 | 121.0(2) |
| C7-C11 | 1.480(3) | O2-C11-O3 | 123.5(2) |
| C11-O2 | 1.210(2) | O2-C11-C7 | 125.0(2) |
| C11-O3 | 1.340(2) | O3-C11-C7 | 111.5(2) |
Supramolecular Structure and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular forces. For Methyl 4-hydroxyquinoline-7-carboxylate, one would expect to observe:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These interactions would likely play a dominant role in the crystal packing.
-
π-π Stacking: The planar quinoline ring system would be expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds may also be present, contributing to the overall stability of the crystal lattice.
Visualization of Experimental and Logical Workflows
The overall process of crystal structure analysis can be visualized as a workflow.
Conclusion
A thorough crystal structure analysis of Methyl 4-hydroxyquinoline-7-carboxylate would provide invaluable insights into its solid-state properties. The precise molecular geometry, conformational preferences, and the nature of intermolecular interactions are critical parameters for understanding its physical and chemical behavior. For drug development professionals, this information is essential for rational drug design, polymorphism screening, and formulation development. While the specific crystallographic data for this compound is not yet in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its future analysis and for the structural characterization of related quinoline derivatives.
References
Navigating the Biological Landscape of Methyl 4-hydroxyquinoline-7-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative that has appeared in scientific literature primarily as a synthetic intermediate. While the broader class of quinoline- and 4-hydroxyquinoline-based molecules exhibits a vast range of significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, specific and detailed research into the biological effects of Methyl 4-hydroxyquinoline-7-carboxylate itself is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known context of this compound, focusing on its synthesis and the well-established biological activities of structurally related analogues. Due to the absence of specific data, this document will detail the experimental approaches commonly used to evaluate such compounds and present hypothetical workflows and pathways based on the activities of its chemical relatives.
Introduction to the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of pharmacological properties, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory activities.[1] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore in various bioactive compounds.
Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
Methyl 4-hydroxyquinoline-7-carboxylate is primarily documented as a key intermediate in the synthesis of 7-hydroxyquinoline-4-carboxylic acid. The general synthetic pathway involves multiple steps, often starting from a substituted isatin.
A representative synthetic workflow is illustrated below:
Caption: Generalized synthetic workflow for 7-hydroxyquinoline-4-carboxylic acid, highlighting the role of Methyl 4-hydroxyquinoline-7-carboxylate as a key intermediate.
Potential Biological Activities: An Extrapolation from Analogs
Given the lack of direct biological data for Methyl 4-hydroxyquinoline-7-carboxylate, we can infer its potential activities by examining structurally similar compounds.
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant anticancer properties. For instance, analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have shown activity against various cancer cell lines, including renal, CNS, and prostate cancer.[2] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) or other kinases like PI3K.[1][2] Derivatives of 4-hydroxy-2-quinolinone have also been investigated as cytotoxic agents.[1]
Antimicrobial Activity
The quinolone core is famously associated with antibacterial agents like the fluoroquinolones.[3] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] While Methyl 4-hydroxyquinoline-7-carboxylate lacks the typical substituents of modern fluoroquinolones, the inherent quinoline scaffold suggests that it or its derivatives could be explored for antimicrobial properties. For example, 7-hydroxy-4-methylquinolin-2(1H)-one has been screened for antibacterial and antifungal activities.
Enzyme Inhibition
The 4-quinoline carboxylic acid scaffold has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for cancer and autoimmune diseases.[5][6] Additionally, some quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.[7][8]
Hypothetical Experimental Workflow for Biological Evaluation
To ascertain the biological activity of Methyl 4-hydroxyquinoline-7-carboxylate, a standard screening cascade would be employed.
Caption: A hypothetical experimental workflow for the comprehensive biological evaluation of Methyl 4-hydroxyquinoline-7-carboxylate.
Potential Signaling Pathway Interactions
Based on the activities of related quinoline compounds, Methyl 4-hydroxyquinoline-7-carboxylate, if found to be active, could potentially interact with several key signaling pathways. For instance, if it possesses anticancer activity, it might inhibit receptor tyrosine kinase (RTK) signaling or downstream pathways like the PI3K/AKT/mTOR pathway.
Caption: A hypothetical signaling pathway diagram illustrating the potential inhibition of the PI3K/AKT pathway by Methyl 4-hydroxyquinoline-7-carboxylate, based on the known activities of related quinoline compounds.
Data Summary (Hypothetical)
As no quantitative data for the biological activity of Methyl 4-hydroxyquinoline-7-carboxylate is currently available, the following table is presented as a template for how such data would be structured if obtained through the experimental workflows described above.
Table 1: Template for In Vitro Biological Activity Data
| Assay Type | Target/Cell Line | Metric | Value (e.g., µM) |
| Cytotoxicity | MCF-7 (Breast) | IC₅₀ | Data Not Found |
| HCT116 (Colon) | IC₅₀ | Data Not Found | |
| A549 (Lung) | IC₅₀ | Data Not Found | |
| Antimicrobial | S. aureus | MIC | Data Not Found |
| E. coli | MIC | Data Not Found | |
| C. albicans | MIC | Data Not Found | |
| Enzyme Inhibition | DHODH | IC₅₀ | Data Not Found |
| PI3Kα | IC₅₀ | Data Not Found | |
| DNMT1 | IC₅₀ | Data Not Found |
Experimental Protocols (General)
Detailed experimental protocols for testing the biological activity of a novel compound like Methyl 4-hydroxyquinoline-7-carboxylate would follow established methodologies. Below are generalized outlines for key assays.
MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxyquinoline-7-carboxylate in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare two-fold serial dilutions of Methyl 4-hydroxyquinoline-7-carboxylate in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Methyl 4-hydroxyquinoline-7-carboxylate remains a molecule of interest primarily from a synthetic chemistry perspective. Its biological activity has not been a subject of extensive investigation in the available scientific literature. However, the rich pharmacology of the broader quinoline family suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. Future research should focus on a systematic evaluation of its cytotoxic, antimicrobial, and enzyme-inhibitory properties to unlock its potential therapeutic value. The workflows and methodologies outlined in this guide provide a clear roadmap for such an investigation.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, derivatives of Methyl 4-hydroxyquinoline-7-carboxylate represent a promising class of compounds with significant potential for development as novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a particular focus on their anticancer properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways implicated in their activity. This document aims to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and oncology.
Introduction
Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in numerous biologically active compounds. The addition of a carboxylate group at the 7-position offers a strategic point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses specifically on the methyl ester derivatives of 4-hydroxyquinoline-7-carboxylic acid and explores their potential as therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the core molecule, Methyl 4-hydroxyquinoline-7-carboxylate, can be achieved through a multi-step process, as detailed in patent literature[1]. The general synthetic strategy involves the construction of the quinoline ring system followed by functional group manipulations to introduce the hydroxyl and methyl carboxylate moieties at the desired positions.
Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
A plausible synthetic route, based on available literature, is outlined below.
Step 1: Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid 6-bromoisatin is reacted with pyruvic acid in the presence of a base, such as 15% aqueous sodium hydroxide solution. The reaction mixture is heated at 100°C for 3 hours. After cooling, the mixture is diluted with water and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 7-bromoquinoline-4-carboxylic acid The 7-bromoquinoline-2,4-dicarboxylic acid is decarboxylated by heating with nitrobenzene.
Step 3: Synthesis of Methyl 7-bromoquinoline-4-carboxylate The carboxylic acid is esterified to the methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.
Step 4: Synthesis of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate The bromo-derivative undergoes a Buchwald-Hartwig amination with a protected amine, such as tert-butyl carbamate (NH2Boc), in the presence of a palladium catalyst (e.g., palladium acetate), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent like 1,4-dioxane.
Step 5: Synthesis of Methyl 7-aminoquinoline-4-carboxylate The Boc protecting group is removed by treatment with an acid, such as hydrochloric acid in methanol.
Step 6: Synthesis of Methyl 7-hydroxyquinoline-4-carboxylate The amino group is converted to a hydroxyl group via a diazotization reaction. The methyl 7-aminoquinoline-4-carboxylate is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling solution of 10% sulfuric acid to yield the final product, Methyl 7-hydroxyquinoline-7-carboxylate[1].
Potential Therapeutic Uses and Biological Activity
While specific biological data for a wide range of Methyl 4-hydroxyquinoline-7-carboxylate derivatives are not extensively reported, the broader class of quinoline derivatives has shown significant promise, particularly as anticancer agents. The 7-position carboxylate provides a handle for the synthesis of a library of derivatives, such as amides, which can be explored for their therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives against a variety of cancer cell lines. The mechanism of action is often multifaceted and can involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7-tert-butyl-substituted quinolone | MCF-7 (Breast) | 0.02-0.04 | [2] |
| 2 | 2-styrylquinoline derivative | Colo 205 (Colon) | 16.54 | [3] |
| 3 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | - | [4] |
| 4 | 4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast) | - | [4] |
| 5 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-F benzyl) | HCT-116 (Colon) | 22.95 | [5] |
| 6 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-CF3 benzyl) | HCT-116 (Colon) | 23.41 | [5] |
| 7 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-OCH3 benzyl) | HCT-116 (Colon) | 27.14 | [5] |
| 8 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-Cl benzyl) | HCT-116 (Colon) | 28.43 | [5] |
Note: The IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates greater potency. The data presented are for structurally related quinoline derivatives and serve as a basis for predicting the potential of Methyl 4-hydroxyquinoline-7-carboxylate derivatives.
Mechanism of Action: Inhibition of Key Signaling Pathways
Quinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development[6][7][8]. Several quinoline derivatives have been identified as inhibitors of key components of this pathway, such as PI3K and mTOR[6][7][9]. By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis[10]. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block downstream signaling, leading to the suppression of angiogenesis and tumor growth[1]. Quinoline-based compounds have been developed as potent VEGFR-2 inhibitors.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel Methyl 4-hydroxyquinoline-7-carboxylate derivatives, a series of in vitro assays are typically employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and a known anticancer drug as a positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for Methyl 4-hydroxyquinoline-7-carboxylate derivatives is yet to be established, general trends from related quinoline series can provide valuable guidance for future drug design.
-
Substitution at the 7-position: The 7-position of the quinoline ring is a critical site for modification. The introduction of different substituents via the carboxylate group (e.g., forming amides with various amines) can significantly impact biological activity. Lipophilicity and electronic properties of the substituents at this position can influence target binding and cellular permeability.
-
The 4-hydroxy group: The 4-hydroxy group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets.
-
Other ring substitutions: Modifications at other positions of the quinoline ring can also modulate activity. For instance, the introduction of small alkyl or halogen groups can influence the overall electronic and steric properties of the molecule.
Conclusion and Future Directions
Derivatives of Methyl 4-hydroxyquinoline-7-carboxylate represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of the core scaffold provides a platform for the generation of diverse chemical libraries. The established anticancer potential of the broader quinoline class, particularly as inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, strongly suggests that derivatives of this specific core could yield potent and selective therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a wide range of derivatives, particularly amides and other esters of the 7-carboxylate group. In-depth structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, elucidation of the precise molecular mechanisms of action and evaluation in preclinical in vivo models will be essential steps in advancing these promising compounds towards clinical development. This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals, demonstrating a wide range of activities including antimicrobial, antiviral, antimalarial, and anticancer properties.[1][2] Specifically, the 4-hydroxyquinoline core is a recognized pharmacophore with significant therapeutic potential. This technical guide provides a comprehensive review of the available research on Methyl 4-hydroxyquinoline-7-carboxylate, focusing on its synthesis, potential biological activity, and the signaling pathways it may modulate. While this specific molecule is often cited as a synthetic intermediate, this guide will also draw upon data from closely related analogs to infer its potential therapeutic applications.[2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 863785-96-0 | LookChem |
| Molecular Formula | C₁₁H₉NO₃ | LookChem |
| Molecular Weight | 203.19 g/mol | LookChem |
| Predicted Boiling Point | 363.5 ± 42.0 °C | LookChem |
| Predicted Density | 1.270 ± 0.06 g/cm³ | LookChem |
Synthesis and Experimental Protocols
The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate has been described in patent literature, primarily as an intermediate in the preparation of more complex molecules, particularly kinase inhibitors.
Palladium-Catalyzed Carbonylation
A key synthetic route involves the palladium-catalyzed carbonylation of a triflate precursor. This method is detailed in patent WO2019148044A1.[3]
Experimental Protocol:
-
Starting Material: 4-hydroxy-7-(trifluoromethylsulfonyloxy)quinoline.
-
Reagents and Conditions:
-
To a solution of the starting material in a mixture of methanol (MeOH) and dimethyl sulfoxide (DMSO), triethylamine (TEA) is added.
-
1,3-Bis(diphenylphosphino)propane (DPPP) and palladium(II) acetate (Pd(OAc)₂) are introduced as the catalyst system.
-
The reaction vessel is purged with carbon monoxide (CO) gas.
-
The reaction mixture is then heated and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the solvents are removed under reduced pressure.
-
The resulting residue is then purified using standard chromatographic techniques (e.g., column chromatography) to yield Methyl 4-hydroxyquinoline-7-carboxylate.
-
Synthesis as an Intermediate for 7-hydroxyquinoline-4-carboxylic acid
Another documented pathway involves the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate as a precursor to 7-hydroxyquinoline-4-carboxylic acid. This process typically involves a multi-step synthesis starting from simpler building blocks, with the final step being the hydrolysis of the methyl ester.
Potential Biological Activity and Signaling Pathways
While direct biological data for Methyl 4-hydroxyquinoline-7-carboxylate is scarce, the extensive research on related quinoline derivatives provides strong indications of its likely biological targets and mechanisms of action. The primary area of interest for this class of compounds is in the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).
Inhibition of Axl and Mer Receptor Tyrosine Kinases
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of TAM kinase signaling, particularly the overexpression of Axl and Mer, is implicated in the progression of numerous cancers and is associated with poor prognosis and the development of drug resistance.[3]
The patent literature that describes the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate explicitly positions it as an intermediate for the development of Axl and Mer kinase inhibitors.[3] This suggests that the 4-hydroxyquinoline-7-carboxylate scaffold is a key pharmacophore for interacting with the ATP-binding site of these kinases.
The proposed mechanism of action involves the quinoline core acting as a scaffold that presents substituents capable of forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the kinase domain, thereby blocking the binding of ATP and inhibiting downstream signaling.
Figure 1: Proposed mechanism of Axl/Mer signaling inhibition.
Data on Related 4-Hydroxyquinoline Derivatives
In the absence of specific quantitative data for Methyl 4-hydroxyquinoline-7-carboxylate, the following table summarizes the biological activity of structurally similar 4-hydroxyquinoline derivatives, providing context for the potential potency of the target compound.
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 4-oxo-1,4-dihydroquinoline-3-carboxamides | Axl Kinase | 4.0 nM (IC₅₀) | J. Med. Chem. |
| 4-Anilino-6,7-disubstituted-quinoline-3-carboxamides | CSF-1R | 19 nM (IC₅₀) | (PDF) Quinoline-based small molecules as effective protein kinases inhibitors |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives | c-Met | 0.59 nM (IC₅₀) | (PDF) Quinoline-based small molecules as effective protein kinases inhibitors |
| 3,6-disubstituted quinoline | c-Met Kinase | 9.3 nM (IC₅₀) | Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors |
Experimental Workflow for Kinase Inhibitor Screening
The evaluation of Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives as kinase inhibitors would typically follow a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.
Figure 2: Typical workflow for kinase inhibitor drug discovery.
Conclusion and Future Directions
Methyl 4-hydroxyquinoline-7-carboxylate is a valuable synthetic intermediate with strong potential as a scaffold for the development of novel therapeutics, particularly in the area of oncology. The available literature strongly suggests that its biological activity is likely centered on the inhibition of receptor tyrosine kinases such as Axl and Mer.
Future research should focus on the following areas:
-
Direct Biological Evaluation: There is a clear need for the direct biological testing of Methyl 4-hydroxyquinoline-7-carboxylate in a panel of kinase assays to determine its specific activity and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives with modifications at various positions of the quinoline ring will be crucial for optimizing potency and selectivity.
-
In-depth Mechanistic Studies: Should the compound show significant activity, further studies to elucidate its precise binding mode within the kinase domain through techniques like X-ray crystallography would be highly valuable.
-
Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the quinoline scaffold, investigating the potential of Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives in other areas, such as infectious diseases and inflammatory conditions, may yield promising results.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Gould-Jacobs reaction to form the quinoline core, followed by a Fischer esterification to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Gould-Jacobs Reaction | 3-Aminobenzoic acid, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-7-carboxylic acid | 137.14, 216.23 | 0.1, 0.1 | 18.92 | 15.14 | 80 |
| 2 | Fischer Esterification | 4-Hydroxyquinoline-7-carboxylic acid, Methanol | Methyl 4-hydroxyquinoline-7-carboxylate | 189.17, 32.04 | 0.08 | 16.26 | 14.31 | 88 |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid via Gould-Jacobs Reaction
This procedure outlines the synthesis of the carboxylic acid intermediate.
Materials:
-
3-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Condensation: In a 500 mL round-bottom flask, combine 3-aminobenzoic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
-
Cyclization: After the initial heating, add 200 mL of Dowtherm A to the reaction mixture.
-
Increase the temperature to 240-250°C and reflux for 30 minutes. The reaction mixture will darken.
-
Allow the mixture to cool to below 100°C and then pour it into 300 mL of petroleum ether with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with petroleum ether.
-
Hydrolysis and Purification: Transfer the crude solid to a beaker and add 200 mL of 1 M sodium hydroxide. Heat the mixture to boiling with stirring until the solid dissolves.
-
Treat the hot solution with activated charcoal to decolorize, if necessary, and then filter hot.
-
Acidify the filtrate to a pH of approximately 4-5 with 1 M hydrochloric acid. The 4-hydroxyquinoline-7-carboxylic acid will precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80°C.
Step 2: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate via Fischer Esterification
This procedure details the conversion of the carboxylic acid to the final methyl ester product.[1][2][3][4]
Materials:
-
4-Hydroxyquinoline-7-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-hydroxyquinoline-7-carboxylic acid (15.1 g, 0.08 mol) in 150 mL of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully pour the residue into 200 mL of ice-cold water.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The methyl ester will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure Methyl 4-hydroxyquinoline-7-carboxylate.
-
Dry the purified product in a vacuum oven at 50°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Caption: A simplified reaction scheme for the two-step synthesis.
References
Application Notes and Protocols: Methyl 4-hydroxyquinoline-7-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxyquinoline-7-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an ester moiety that can be hydrolyzed to a carboxylic acid, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Methyl 4-hydroxyquinoline-7-carboxylate in the synthesis of more complex molecules, including key intermediates for targeted therapies.
The 4-hydroxyquinoline core is a privileged structure found in numerous biologically active compounds. The strategic placement of the hydroxyl group at the 7-position and the carboxylate at the 4-position makes this molecule an ideal starting material for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry: Synthesis of FAP Inhibitors
A significant application of derivatives from Methyl 4-hydroxyquinoline-7-carboxylate is in the development of Fibroblast Activation Protein (FAP) inhibitors. FAP is a serine protease that is overexpressed in the stroma of many types of tumors, making it an attractive target for cancer diagnostics and therapeutics. The 7-hydroxyquinoline-4-carboxylic acid scaffold, obtained from the hydrolysis of the title compound, serves as a key framework for a series of potent and selective FAP inhibitors.[1] In these inhibitors, the 7-hydroxyl group is typically modified to introduce various substituents, and the 4-carboxylic acid is coupled with other moieties, such as cyanopyrrolidines, to achieve high binding affinity and selectivity.
Below is a logical workflow illustrating the role of Methyl 4-hydroxyquinoline-7-carboxylate in the synthesis of FAP inhibitors.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations of Methyl 4-hydroxyquinoline-7-carboxylate.
Hydrolysis to 7-Hydroxyquinoline-4-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to enable further modifications at the 4-position, such as amide bond formation.
Experimental Workflow:
Protocol:
A solution of Methyl 7-hydroxyquinoline-4-carboxylate (0.9 g, 4.4 mmol) in 10 mL of methanol is treated with a 10% aqueous solution of sodium hydroxide. The reaction mixture is heated to 60 °C and stirred for 3 hours. After cooling the solution to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The pH of the remaining aqueous solution is adjusted to 2 with 2M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 7-hydroxyquinoline-4-carboxylic acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxyquinoline-7-carboxylate (0.9 g, 4.4 mmol) | [1] |
| Reagents | 10% aq. NaOH, 2M HCl, Methanol | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 60 °C | [1] |
| Product Yield | 0.7 g (83.5%) | [1] |
O-Alkylation of the 7-Hydroxyl Group (Generalized Protocol)
The 7-hydroxyl group can be alkylated to introduce a variety of substituents, which is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. A standard method for this transformation is the Williamson ether synthesis.
Experimental Workflow:
Protocol:
To a solution of Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base (e.g., potassium carbonate, 2-3 eq) is added. The mixture is stirred for a short period before the addition of the desired alkyl halide (1.1-1.5 eq). The reaction is stirred at room temperature or heated depending on the reactivity of the alkyl halide, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 7-alkoxyquinoline-4-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) |
| Reagents | Alkyl halide (1.1-1.5 eq), Base (e.g., K₂CO₃, 2-3 eq), DMF |
| Reaction Time | 2-24 hours |
| Reaction Temperature | Room Temperature to 80 °C |
| Product Yield | 60-90% (expected) |
O-Acylation of the 7-Hydroxyl Group (Generalized Protocol)
Acylation of the 7-hydroxyl group to form an ester can be achieved using an acyl chloride or an acid anhydride in the presence of a base. This modification can serve as a protecting group strategy or be used to introduce specific functionalities.
Experimental Workflow:
Protocol:
Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. A base, typically a tertiary amine like triethylamine or pyridine (1.5-2.0 eq), is added to the solution. The mixture is cooled to 0 °C, and the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1-1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is quenched by the addition of water or a dilute aqueous acid solution. The product is extracted into an organic solvent, and the combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating in vacuo, the crude product is purified by column chromatography or recrystallization to yield the pure Methyl 7-acyloxyquinoline-4-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) |
| Reagents | Acyl chloride/anhydride (1.1-1.2 eq), Base (e.g., Triethylamine, 1.5-2.0 eq), Aprotic solvent |
| Reaction Time | 1-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Product Yield | 70-95% (expected) |
References
Application Notes and Protocols: Methyl 4-hydroxyquinoline-7-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-hydroxyquinoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry. While not typically a pharmacologically active agent itself, it serves as a crucial synthetic intermediate for the generation of more complex molecules with significant therapeutic potential. Following hydrolysis to its corresponding carboxylic acid, 7-hydroxyquinoline-4-carboxylic acid, this scaffold is a cornerstone for the development of at least two important classes of therapeutic agents: Fibroblast Activation Protein (FAP) inhibitors for oncology and aminoacyl indazole immunomodulators for autoimmune diseases.[1]
These application notes provide an overview of the utility of Methyl 4-hydroxyquinoline-7-carboxylate in these areas, complete with quantitative data for representative derivative compounds, detailed experimental protocols, and diagrams illustrating key pathways and workflows.
Application 1: Scaffold for Fibroblast Activation Protein (FAP) Inhibitors
Background and Rationale
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of most epithelial tumors, including breast, pancreatic, and colorectal cancers.[2][3] Its expression in healthy adult tissues is very limited, making it an attractive and highly specific target for cancer diagnosis and therapy.[4] FAP plays a critical role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and fostering an immunosuppressive environment, thereby facilitating tumor growth, invasion, and metastasis.[1][3][4]
The 7-hydroxyquinoline-4-carboxylic acid scaffold, derived from Methyl 4-hydroxyquinoline-7-carboxylate, is a "privileged structure" for designing potent and selective FAP inhibitors.[5][6][7] These inhibitors typically function by forming a covalent bond with the catalytic serine residue in the FAP active site. Modifications at the 4-carboxyl and 7-hydroxyl positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Mechanism of Action & Signaling Pathway
FAP contributes to tumorigenesis through multiple signaling pathways. It can enhance cell proliferation and invasion by activating the PI3K/Akt and Ras-ERK signaling cascades.[1][2] FAP inhibitors, by blocking the enzymatic activity of FAP, prevent this downstream signaling and disrupt the tumor-promoting functions of CAFs.
Data Presentation: Biological Activity of Representative FAP Inhibitors
While specific quantitative data for Methyl 4-hydroxyquinoline-7-carboxylate is not available as it is an intermediate, numerous potent inhibitors have been developed using the derived quinoline-4-carboxamide scaffold. The table below summarizes the inhibitory activity of several key compounds against FAP.
| Compound Name | FAP IC50 (nM) | DPP IV IC50 (nM) | Selectivity (DPP IV / FAP) | Reference |
| FAPI-02 | 4.9 | >10,000 | >2040 | [5] |
| FAPI-04 | 0.4 | 5,500 | >13,750 | [4][5] |
| Compound 7 | 0.5 | 6,300 | 12,600 | [6] |
| Compound 1 | 0.23 | - | - | [8] |
| SP-13786 | 3.6 | - | - | [9] |
DPP IV (Dipeptidyl peptidase-4) is a closely related protease; high selectivity over DPP IV is a critical feature of a good FAP inhibitor.
Experimental Protocol: Fluorogenic FAP Inhibition Assay
This protocol is designed to screen for and characterize FAP inhibitors by measuring the cleavage of a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant Human FAP (rhFAP)
-
FAP Fluorogenic Substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer: PBS (Phosphate-Buffered Saline) or HEPES buffer, pH 7.6
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitor (e.g., FAPI-04)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute rhFAP to the desired working concentration (e.g., 0.1 ng/µL) in cold Assay Buffer.[8]
-
Assay Reaction: a. To each well of the microplate, add 2 µL of the diluted test compound or reference inhibitor.[8] b. Add 14 µL of the diluted rhFAP solution to each well.[8] c. Include "no enzyme" controls (Assay Buffer only) and "vehicle" controls (DMSO in Assay Buffer). d. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Substrate Addition & Measurement: a. Prepare the FAP fluorogenic substrate solution in Assay Buffer to a final concentration of ~25 µM.[11] b. Initiate the reaction by adding the substrate solution to each well. c. Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. d. Monitor the increase in fluorescence over time (kinetic mode) for 20-30 minutes.[10]
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates of the test compound wells to the vehicle control wells (representing 100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Application 2: Precursor for Immunomodulators
Background and Rationale
The 7-hydroxyquinoline-4-carboxylic acid scaffold is also utilized to synthesize aminoacyl indazole immunomodulators, which are being investigated for the treatment of autoimmune diseases.[1] Immunomodulatory drugs function by adjusting the immune response, either by suppressing an overactive immune system (immunosuppression) or stimulating a deficient one (immunostimulation).[12] In the context of autoimmune diseases, the goal is targeted immunosuppression to reduce the self-inflicted damage caused by the immune system without compromising its ability to fight infections.
Mechanism of Action
The precise mechanism of action for immunomodulators derived from this scaffold is not as clearly defined as for FAP inhibitors. However, they are expected to interact with key cells of the immune system, such as T-lymphocytes and macrophages, to modulate their activity.[12] A common mechanism for small molecule immunomodulators is the alteration of cytokine production. For example, they might suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated macrophages.[13]
Experimental Protocol: In Vitro Macrophage-Based Immunomodulation Assay
This protocol describes a method to assess the potential of a compound to suppress the inflammatory response in macrophages.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (dissolved in DMSO)
-
Reference Immunosuppressant (e.g., Dexamethasone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
ELISA kits for murine TNF-α and IL-6
-
Griess Reagent for Nitric Oxide (NO) measurement (optional)
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[14]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and reference drug in Complete Culture Medium. b. Remove the old medium from the cells and replace it with medium containing the various concentrations of the compounds. c. Incubate for 1-2 hours prior to stimulation.
-
Inflammatory Stimulation: a. To the appropriate wells, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. b. Include control wells: "cells + medium" (negative control), "cells + LPS" (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection and Analysis: a. After incubation, carefully collect the cell culture supernatant from each well for cytokine analysis. b. Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[15]
-
Cell Viability Assay (MTT): a. After removing the supernatant, add 100 µL of fresh medium and 15 µL of MTT solution (5 mg/mL) to each well.[16] b. Incubate for 4 hours at 37°C until formazan crystals form. c. Solubilize the formazan crystals by adding 150 µL of DMSO.[16] d. Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control. b. Calculate cell viability as a percentage relative to the vehicle-treated, non-stimulated cells. c. Identify compounds that significantly reduce cytokine levels without causing significant cytotoxicity.
Application 3: Synthetic Intermediate Protocol
The primary use of Methyl 4-hydroxyquinoline-7-carboxylate is as a starting material. The first step is almost always the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol: Saponification to 7-Hydroxyquinoline-4-carboxylic acid
This protocol is adapted from a patented synthesis method.[1]
1. Materials and Reagents:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
2. Procedure:
-
Dissolve Methyl 4-hydroxyquinoline-7-carboxylate (1 equivalent, e.g., 4.4 mmol, 0.9 g) in methanol (e.g., 10 mL) in a round-bottom flask.[1]
-
Add the 10% aqueous NaOH solution.
-
Heat the reaction mixture to 60°C and stir for 3 hours.[1] Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the methanol solvent by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield 7-hydroxyquinoline-4-carboxylic acid.[1]
This resulting carboxylic acid is the key intermediate ready for further elaboration into target therapeutic molecules.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory drugs: Oral and systemic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Synthesis of Novel Kinase Inhibitors Targeting Pim-1 Using a Methyl 4-hydroxyquinoline-7-carboxylate Scaffold
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Abstract: This document provides a detailed guide for the synthesis and evaluation of novel kinase inhibitors derived from Methyl 4-hydroxyquinoline-7-carboxylate. The focus is on the inhibition of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various human cancers and a validated target for cancer therapy. This application note outlines two synthetic strategies to generate a library of potential inhibitors, detailed protocols for their biological evaluation, and a summary of the relevant signaling pathways.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including potent kinase inhibition.[1] Pim-1 kinase, a key regulator of cell survival, proliferation, and apoptosis, is an attractive target for the development of novel anticancer agents.[2][3] Overexpression of Pim-1 is associated with poor prognosis in several hematological and solid tumors.[4][5] This note describes the use of Methyl 4-hydroxyquinoline-7-carboxylate as a versatile starting material for the synthesis of a new class of Pim-1 kinase inhibitors.
Synthetic Strategy
Two primary synthetic routes are proposed to generate a diverse library of compounds from Methyl 4-hydroxyquinoline-7-carboxylate. The first approach involves the functionalization of the 7-carboxylate group via amide bond formation. The second strategy focuses on the modification of the 4-hydroxy group through palladium-catalyzed cross-coupling reactions.
Synthesis Workflow
Caption: Proposed synthetic routes from Methyl 4-hydroxyquinoline-7-carboxylate.
Experimental Protocols
Chemical Synthesis
Protocol 1: Synthesis of 4-hydroxyquinoline-7-carboxylic acid (Intermediate)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v) to the solution.[6]
-
Heating: Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid.[6]
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxyquinoline-7-carboxylic acid.
Protocol 2: Synthesis of Amide Derivatives (Library A) via Amide Coupling
This protocol details the coupling of the synthesized carboxylic acid with a variety of amines.
-
Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyquinoline-7-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agents: Add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[7][8] Alternatively, a carbodiimide reagent like EDC (1.2 eq) with an additive such as HOBt (catalytic) or NHS (1.2 eq) can be used.[9][10]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Aryl/Amino-quinoline Derivatives (Library B) via Cross-Coupling
This protocol provides a general procedure for Suzuki or Buchwald-Hartwig cross-coupling reactions. Note that the 4-hydroxy group may require conversion to a triflate or halide for these reactions.
-
Preparation of Triflate: To a solution of Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM) at 0°C, add a base (e.g., pyridine or triethylamine, 1.5 eq) followed by slow addition of triflic anhydride (1.2 eq). Stir at 0°C for 1-2 hours.
-
Suzuki Coupling (for C-C bond formation):
-
Reaction Setup: In a reaction vessel, combine the quinoline triflate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[11][12]
-
Solvent: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
-
-
Buchwald-Hartwig Amination (for C-N bond formation):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the quinoline triflate (1.0 eq), the desired aniline or amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).[13][14]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture at 80-110°C for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through celite, and concentrate. Purify by column chromatography.
-
Biological Evaluation
Protocol 4: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[3][15]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant human Pim-1 kinase, the peptide substrate (e.g., a BAD-derived peptide), and ATP to their working concentrations in the kinase buffer.[3]
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for controls). Add 2 µL of the Pim-1 kinase solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cellular Assay for Pim-1 Inhibition (Western Blot)
This protocol assesses the ability of the inhibitors to modulate the phosphorylation of a known Pim-1 substrate, such as BAD or STAT3, in cancer cells.[16][17]
-
Cell Culture and Treatment: Culture a cancer cell line known to express Pim-1 (e.g., PC-3, K562, or DU-145) to 70-80% confluency. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BAD (Ser112), total BAD, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Quinoline-based Pim-1 Kinase Inhibitors
| Compound ID | Modification on Quinoline Core | Pim-1 IC₅₀ (nM) | Reference |
| Cpd 1 | 4-(4-chlorophenyl)amino-6,7-dimethoxy | 15.7 | [19] |
| Cpd 2 | Pyridine-quinoline hybrid | 95 | [20] |
| Cpd 3 | Pyridine-quinoline hybrid | 110 | [20] |
| Cpd 4 | 4-oxo-2-thioxo-tetrahydropyrimidine | 14.3 | [20] |
| Emodin | Anthraquinone | 2500 | [21] |
| AZD1208 | Pyridinyl-imidazopyridazine | 0.4 | [22] |
| SGI-1776 | Imidazopyridazine | 7 | [22] |
Table 2: Cellular Activity of Selected Quinoline-based Pim-1 Kinase Inhibitors
| Compound ID | Cell Line | Assay Type | Cellular IC₅₀ (µM) | Reference |
| Cpd 5 | DU-145 | Growth Inhibition | 3.93 | [21] |
| Cpd 6 | DU-145 | Growth Inhibition | 8.21 | [21] |
| Cpd 7 | T47D | Proliferation (MTT) | 3-15 | [1] |
| PIM1-1 | Daudi | Viability | ~10 | [16] |
| PIM1-1 | Raji | Viability | 20 | [16] |
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. It also contributes to cell cycle progression through the phosphorylation of cell cycle regulators.
Caption: Overview of the Pim-1 signaling pathway and the point of intervention.
Conclusion
The synthetic routes and biological evaluation protocols detailed in this application note provide a comprehensive framework for the discovery and development of novel kinase inhibitors based on the Methyl 4-hydroxyquinoline-7-carboxylate scaffold. The focus on Pim-1 kinase as a therapeutic target offers a promising avenue for the development of new anti-cancer agents. The provided data on existing quinoline-based inhibitors serves as a benchmark for these new chemical entities. Further optimization of the synthesized compounds, guided by structure-activity relationship (SAR) studies, could lead to the identification of potent and selective clinical candidates.
References
- 1. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Development of Fluorescent Probes from Methyl 4-hydroxyquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of novel fluorescent probes utilizing Methyl 4-hydroxyquinoline-7-carboxylate as a foundational scaffold. While this specific starting material is not extensively documented in the literature for fluorescent probe synthesis, its structural motifs offer promising potential for creating probes for bioimaging and sensing applications. The following sections detail a generalized approach based on established quinoline chemistry and fluorescent probe design principles.
Principle and Potential Applications
The 4-hydroxyquinoline core is a well-established fluorophore, and the presence of a carboxylate group at the 7-position provides a versatile handle for chemical modification.[1][2] This allows for the rational design of probes with tailored properties. The nitrogen atom and the hydroxyl group can act as a chelation site for metal ions, suggesting applications in ion sensing.[3] Furthermore, the carboxylate group can be functionalized to attach biomolecules or modulate the probe's solubility and cellular localization.
Potential Applications:
-
Metal Ion Sensing: The quinoline scaffold is known to coordinate with metal ions, leading to changes in fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF).[3]
-
Bioimaging: Probes can be designed for staining specific cellular compartments or monitoring dynamic biological processes.[3]
-
pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, making it a candidate for monitoring intracellular or environmental pH.[3]
-
Fluorescent Labeling: The carboxylate can be converted to a reactive group for covalent attachment to proteins, nucleic acids, or other biomolecules.
Proposed Synthetic Pathway
A plausible route to a functional fluorescent probe involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation to introduce a recognition moiety or a reactive group.
References
Application Notes and Protocols: Methyl 4-hydroxyquinoline-7-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 4-hydroxyquinoline-7-carboxylate as a versatile starting material for the generation of diverse, biologically active heterocyclic compounds. The protocols outlined below, derived from established chemical literature, offer detailed methodologies for the synthesis of novel derivatives with potential therapeutic applications, particularly in oncology.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 4-hydroxyquinoline-7-carboxylate, with its multiple functional groups—a hydroxyl, a methyl ester, and the quinoline core—presents a rich platform for chemical modification and the synthesis of novel heterocyclic derivatives. The strategic manipulation of these functional groups allows for the introduction of various pharmacophores, leading to the development of compounds with tailored biological activities.
Synthetic Strategies and Applications
Methyl 4-hydroxyquinoline-7-carboxylate can be readily transformed into key intermediates for the synthesis of a variety of bioactive heterocycles. A primary synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxyquinoline-7-carboxylic acid. This carboxylic acid serves as a versatile precursor for the synthesis of amides, esters, and other derivatives.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for the derivatization of Methyl 4-hydroxyquinoline-7-carboxylate.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 4-hydroxyquinoline-7-carboxylate to 4-Hydroxyquinoline-7-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization. The procedure is adapted from a similar transformation described for methyl 7-hydroxyquinoline-4-carboxylate.[3]
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Dissolve methyl 4-hydroxyquinoline-7-carboxylate (1 equivalent) in methanol.
-
Add 10% aqueous NaOH solution (3 equivalents).
-
Heat the reaction mixture to 60°C and stir for 3 hours.
-
Cool the solution to room temperature and remove the methanol by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 2 with 2M HCl, which will cause the product to precipitate.
-
Filter the precipitate, wash with distilled water, and dry to obtain 4-hydroxyquinoline-7-carboxylic acid.
Protocol 2: Synthesis of N-Aryl-4-hydroxyquinoline-7-carboxamides
This protocol outlines the synthesis of amide derivatives from 4-hydroxyquinoline-7-carboxylic acid, a class of compounds often associated with anticancer activity.
Materials:
-
4-Hydroxyquinoline-7-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Substituted aniline (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (Et₃N) (2 equivalents)
Procedure:
-
Suspend 4-hydroxyquinoline-7-carboxylic acid (1 equivalent) in anhydrous DMF.
-
If using SOCl₂, add it dropwise at 0°C and then stir at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the substituted aniline (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DMF.
-
Slowly add the acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Bioactivity Data
The following tables summarize the in vitro anticancer activity of various quinoline derivatives structurally related to compounds that can be synthesized from methyl 4-hydroxyquinoline-7-carboxylate. This data is provided for comparative purposes to guide drug discovery efforts.
Table 1: Anticancer Activity of Quinoline-based Derivatives against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | Derivative Type | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | Reference |
| 3g | 4-Hydroxyquinolone analogue | 15.2 | 20.1 | 18.5 | 22.4 | [4] |
| A1 | 4-Hydroxyquinazoline derivative | 2.5 | - | - | - | [5] |
| A4 | 4-Hydroxyquinazoline derivative | 3.1 | - | - | - | [5] |
| A10 | 4-Hydroxyquinazoline derivative | 1.8 | - | - | - | [5] |
| 3c | 8-Hydroxyquinoline-5-sulfonamide | - | 15.2 | - | 12.8 | [6] |
| 58 | Quinoline-chalcone derivative | - | - | - | 1.05 | [7] |
| 65 | 4-Anilinoquinoline derivative | 0.03 | - | - | 0.02 | [7] |
Note: The IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth.
Plausible Signaling Pathways
Based on in silico and in vitro studies of structurally similar quinoline derivatives, compounds synthesized from methyl 4-hydroxyquinoline-7-carboxylate may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such plausible target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Plausible inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.
Conclusion
Methyl 4-hydroxyquinoline-7-carboxylate is a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents with potential applications in the treatment of cancer and other diseases. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 4-hydroxyquinoline-7-carboxylate
These application notes provide detailed methodologies for the quantitative analysis of Methyl 4-hydroxyquinoline-7-carboxylate in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the quantification of Methyl 4-hydroxyquinoline-7-carboxylate using reversed-phase HPLC with UV detection. It is suitable for routine analysis and quality control.
Principle
The method is based on the separation of Methyl 4-hydroxyquinoline-7-carboxylate from other sample components on a C18 reversed-phase column.[1] The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. Quantification is performed by monitoring the UV absorbance at a wavelength characteristic of the quinoline chromophore.[2]
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm).
-
-
Reagents:
-
Methyl 4-hydroxyquinoline-7-carboxylate analytical standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
Experimental Protocol
1.3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-hydroxyquinoline-7-carboxylate and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Mixture (10 µg/mL): Dilute the stock solution with the initial mobile phase composition to obtain a concentration of 10 µg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[1]
1.3.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.[1]
-
Carefully transfer the supernatant to a clean tube.[1]
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
1.3.3. HPLC-UV Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm[2]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Quantitative Data for HPLC-UV Method
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Accuracy (%) | 98 - 102 |
| Precision (%RSD) | < 2 |
| Recovery (%) | 95 - 105 |
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of Methyl 4-hydroxyquinoline-7-carboxylate.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of Methyl 4-hydroxyquinoline-7-carboxylate, making it ideal for the analysis of complex biological matrices and trace-level detection.
Principle
The compound is first separated using reversed-phase liquid chromatography and then detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[3]
Apparatus and Reagents
-
Apparatus:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Data acquisition and processing software.
-
Analytical balance.
-
Standard laboratory glassware.
-
Syringe filters (0.22 µm).
-
-
Reagents:
-
Methyl 4-hydroxyquinoline-7-carboxylate analytical standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Experimental Protocol
2.3.1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methyl 4-hydroxyquinoline-7-carboxylate and the internal standard in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in 50:50 methanol:water.
-
Calibration Standards: Prepare calibration standards over the desired concentration range (e.g., 0.1 - 100 ng/mL) by spiking the working solutions into a blank matrix.
2.3.2. Sample Preparation
The sample preparation protocol is the same as for the HPLC-UV method (Section 1.3.2).
2.3.3. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Methyl 4-hydroxyquinoline-7-carboxylate: m/z 204.1 -> 145.1
-
Internal Standard: (Specific to the chosen IS)
-
-
Collision Energy: Optimized for the specific transitions.
-
Dwell Time: 100 ms
-
Data Presentation
Table 2: Quantitative Data for LC-MS/MS Method
| Parameter | Value |
| Retention Time (min) | ~ 2.8 |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Accuracy (%) | 97 - 103 |
| Precision (%RSD) | < 5 |
| Recovery (%) | 96 - 104 |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 4-hydroxyquinoline-7-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Methyl 4-hydroxyquinoline-7-carboxylate is a versatile starting material for the synthesis of diverse libraries of quinoline derivatives. Its structure features two primary sites for derivatization: the hydroxyl group at the 4-position and the nitrogen atom of the quinoline ring. Modification at these positions allows for the fine-tuning of physicochemical properties and biological activity, making it an excellent candidate for generating novel compounds for biological screening.
This document provides detailed protocols for the derivatization of Methyl 4-hydroxyquinoline-7-carboxylate via O-alkylation and N-alkylation, along with methods for subsequent biological evaluation.
Derivatization Strategies
The two principal strategies for the derivatization of Methyl 4-hydroxyquinoline-7-carboxylate are O-alkylation of the 4-hydroxyl group and N-alkylation of the quinoline nitrogen. O-alkylation typically yields 4-alkoxyquinoline derivatives, while N-alkylation of the tautomeric 4-quinolone form results in 1-alkyl-4-oxo-1,4-dihydroquinoline derivatives.
Workflow for Derivatization and Screening
Caption: General workflow for the derivatization and biological screening of Methyl 4-hydroxyquinoline-7-carboxylate.
Experimental Protocols
Protocol 1: O-Alkylation of Methyl 4-hydroxyquinoline-7-carboxylate
This protocol describes the synthesis of Methyl 4-alkoxyquinoline-7-carboxylate derivatives via Williamson ether synthesis.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Methyl 4-alkoxyquinoline-7-carboxylate derivative.
Protocol 2: N-Alkylation of Methyl 4-hydroxyquinoline-7-carboxylate
This protocol details the synthesis of Methyl 1-alkyl-4-oxo-1,4-dihydroquinoline-7-carboxylate derivatives.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Alkyl halide (e.g., ethyl iodide, cyclopropyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Methyl 1-alkyl-4-oxo-1,4-dihydroquinoline-7-carboxylate derivative.
Biological Screening Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Normal cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized quinoline derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antibacterial Activity (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized quinoline derivatives dissolved in DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the synthesized derivatives in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacterial inoculum without compound) and a negative control (MHB without inoculum). A known antibiotic (e.g., ciprofloxacin) should be used as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from biological screening should be summarized in clear and structured tables for easy comparison.
Table 1: Anticancer Activity of 4-Alkoxyquinoline-7-carboxylate Derivatives
| Compound ID | R Group | Cell Line | IC₅₀ (µM) |
| O-1 | -CH₂CH₃ | MCF-7 | Data not available for this specific derivative. Related 4-alkoxy-2-arylquinolines show activity in the range of 0.1-10 µM. |
| O-2 | -CH₂Ph | MCF-7 | Data not available for this specific derivative. Related 4-alkoxy-2-arylquinolines show activity in the range of 0.1-10 µM. |
| O-3 | -CH₂CH₂Ph | HCT116 | Data not available for this specific derivative. Related 4-alkoxy-2-arylquinolines show activity in the range of 0.1-10 µM. |
Table 2: Antibacterial Activity of 1-Alkyl-4-oxo-1,4-dihydroquinoline-7-carboxylate Derivatives
| Compound ID | R Group | Bacterial Strain | MIC (µg/mL) |
| N-1 | -CH₂CH₃ | S. aureus | Data not available for this specific derivative. Related 1-alkyl-4-oxoquinoline-3-carboxylic acids show potent activity. |
| N-2 | -cyclopropyl | S. aureus | Data not available for this specific derivative. Related 1-alkyl-4-oxoquinoline-3-carboxylic acids show potent activity. |
| N-3 | -CH₂CH₂F | E. coli | Data not available for this specific derivative. Related 1-alkyl-4-oxoquinoline-3-carboxylic acids show potent activity. |
Note: The biological activity data presented are illustrative and based on related quinoline structures. Actual values for the derivatives of Methyl 4-hydroxyquinoline-7-carboxylate would need to be determined experimentally.
Potential Signaling Pathways and Mechanisms of Action
Derivatives of the quinoline scaffold have been reported to exert their biological effects through various mechanisms. Understanding these pathways is crucial for rational drug design and development.
Anticancer Activity: PI3K/Akt Signaling Pathway
Many quinoline derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival, proliferation, and growth. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Antibacterial Activity: DNA Gyrase Inhibition
The 1-alkyl-4-oxo-1,4-dihydroquinoline core is a well-known pharmacophore found in quinolone antibiotics. These compounds typically target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.[1]
Caption: Inhibition of bacterial DNA gyrase by 1-alkyl-4-oxo-1,4-dihydroquinoline derivatives.
Conclusion
Methyl 4-hydroxyquinoline-7-carboxylate is a valuable starting material for the generation of diverse libraries of quinoline derivatives for biological screening. The protocols outlined in this document provide a foundation for the synthesis of 4-alkoxy and 1-alkyl-4-oxo derivatives. Subsequent biological evaluation against cancer cell lines and bacterial strains can lead to the identification of novel hit compounds. Further investigation into the mechanism of action, potentially through targeting pathways such as PI3K/Akt or DNA gyrase, will be crucial for the development of these compounds into lead candidates for drug discovery programs.
References
Scale-Up Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a modified Gould-Jacobs reaction, a robust and scalable method for the preparation of 4-hydroxyquinoline derivatives.[1][2]
Introduction
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 4-hydroxyquinoline-7-carboxylate serves as a crucial building block for the synthesis of compounds with a wide range of biological activities. The Gould-Jacobs reaction, a well-established method for quinoline synthesis, provides a reliable route for the preparation of 4-hydroxyquinoline derivatives from anilines and malonic esters.[1][2] This protocol outlines a four-step process suitable for large-scale production, starting from 3-aminobenzoic acid.
Overall Synthetic Pathway
The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate is achieved through a four-step sequence:
-
Condensation: Reaction of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-((3-carboxyphenyl)amino)methylenemalonate.
-
Cyclization: High-temperature intramolecular cyclization of the enamine intermediate in a high-boiling solvent to yield 3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid.
-
Hydrolysis and Decarboxylation: Basic hydrolysis of the ethyl ester at the 3-position followed by thermal decarboxylation to afford 4-hydroxyquinoline-7-carboxylic acid.
-
Esterification: Fischer-Speier esterification of the 7-carboxylic acid group with methanol to produce the final product, Methyl 4-hydroxyquinoline-7-carboxylate.[3][4]
Data Presentation
Quantitative Data for Synthesis Steps
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. Condensation | 3-Aminobenzoic Acid | 1.0 | Diethyl ethoxymethylenemalonate | 1.1 | Ethanol | 80 | 2 | Diethyl 2-((3-carboxyphenyl)amino)methylenemalonate | 95 |
| 2. Cyclization | Diethyl 2-((3-carboxyphenyl)amino)methylenemalonate | 1.0 | - | - | Dowtherm A | 250 | 1 | 3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid | 85 |
| 3. Hydrolysis & Decarboxylation | 3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid | 1.0 | Sodium Hydroxide | 3.0 | Water | 100 (reflux) | 4 | 4-hydroxyquinoline-7-carboxylic acid | 90 |
| 4. Esterification | 4-hydroxyquinoline-7-carboxylic acid | 1.0 | Methanol | excess | Methanol / H₂SO₄ (cat.) | 65 (reflux) | 12 | Methyl 4-hydroxyquinoline-7-carboxylate | 92 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-((3-carboxyphenyl)amino)methylenemalonate
Materials:
-
3-Aminobenzoic Acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (absolute)
Procedure:
-
To a stirred suspension of 3-aminobenzoic acid (1.0 mol) in absolute ethanol (1 L) in a suitable reaction vessel, add diethyl ethoxymethylenemalonate (1.1 mol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 200 mL) and dry under vacuum to afford the desired product as a white to off-white solid.
Step 2: Synthesis of 3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid
Materials:
-
Diethyl 2-((3-carboxyphenyl)amino)methylenemalonate
-
Dowtherm A (or other high-boiling inert solvent)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm A (1 L).
-
Heat the solvent to 250°C with stirring.
-
Slowly add diethyl 2-((3-carboxyphenyl)amino)methylenemalonate (1.0 mol) in portions to the hot solvent. Control the addition rate to maintain the temperature between 245-255°C.
-
After the addition is complete, maintain the reaction mixture at 250°C for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to below 100°C and add hexane (1 L) to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the solid by filtration.
-
Wash the solid with hexane (2 x 300 mL) and dry under vacuum.
Step 3: Synthesis of 4-hydroxyquinoline-7-carboxylic acid
Materials:
-
3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Water
Procedure:
-
Suspend 3-(ethoxycarbonyl)-4-hydroxyquinoline-7-carboxylic acid (1.0 mol) in a 10% aqueous solution of sodium hydroxide (3.0 mol NaOH in water).
-
Heat the mixture to reflux (100°C) and maintain for 4 hours. The solid should dissolve as the reaction progresses.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid to pH 2-3. The product will precipitate.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 4: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
Materials:
-
4-hydroxyquinoline-7-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Suspend 4-hydroxyquinoline-7-carboxylic acid (1.0 mol) in anhydrous methanol (2 L).
-
Carefully add concentrated sulfuric acid (0.1 mol) as a catalyst.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 12 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the volume of methanol by half using a rotary evaporator.
-
Pour the concentrated mixture into ice-water (2 L) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield Methyl 4-hydroxyquinoline-7-carboxylate as a solid.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Signaling Pathway (Logical Relationship) Diagram
Caption: Logical progression of intermediates in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this and related quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 4-hydroxyquinoline-7-carboxylate?
A1: The most prevalent method is a variation of the Gould-Jacobs reaction.[1][2] This involves the condensation of a substituted aniline, in this case, Methyl 4-aminobenzoate, with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2] Subsequent esterification of the resulting carboxylic acid may be necessary if the malonic ester used does not directly provide the desired methyl ester.
Q2: Why are the yields of my Gould-Jacobs reaction consistently low?
A2: Low yields in the Gould-Jacobs reaction are a common issue and can be attributed to several factors. The high temperatures required for the thermal cyclization step can lead to decomposition of the starting materials or product.[3] Additionally, incomplete reaction or the formation of side products, such as tars and polymers, can significantly reduce the yield.[4] The nature of the substituent on the aniline can also influence the reaction efficiency.
Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?
A3: Tar formation is a frequent side reaction in syntheses requiring high temperatures and acidic conditions, such as some variations of quinoline synthesis.[4] This is often due to the polymerization of reactants or intermediates. To minimize tarring, it is crucial to control the reaction temperature and avoid excessively high heat.[3] Using an appropriate high-boiling point solvent, such as diphenyl ether or Dowtherm A, can help to maintain a consistent temperature and improve yields.[5]
Q4: My purified product shows significant tailing during column chromatography on silica gel. What is causing this?
A4: Tailing of quinoline derivatives on silica gel is a common problem caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica surface.[6] This can lead to poor separation and potential decomposition of the product on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine or pyridine (0.5-2%), can be added to the eluent to neutralize the acidic sites on the silica gel.[6] Alternatively, using a different stationary phase like neutral or basic alumina may be beneficial.[6]
Q5: Is decarboxylation a concern during the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate?
A5: Yes, decarboxylation can be a significant side reaction, particularly if the synthesis proceeds via the 4-hydroxyquinoline-7-carboxylic acid intermediate. The high temperatures used for cyclization can promote the loss of the carboxyl group.[3] If the carboxylic acid is synthesized first and then esterified, it is important to use mild esterification conditions to avoid this issue.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Problem 1: Low Yield of the Cyclized Product
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Condensation | Ensure the initial condensation of Methyl 4-aminobenzoate and diethyl ethoxymethylenemalonate is complete before proceeding to cyclization. Monitor the reaction by TLC. | Formation of the anilidomethylenemalonate intermediate is maximized. |
| Suboptimal Cyclization Temperature | The thermal cyclization requires high temperatures, often in the range of 250-300°C.[3] A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to degradation. Optimize the temperature in small increments. | An increase in the yield of the desired quinoline product. |
| Use of an Inappropriate Solvent | The use of a high-boiling point, inert solvent like diphenyl ether or Dowtherm A is crucial for maintaining a stable reaction temperature and can improve yields to as high as 95% in some cases.[2] | Improved heat transfer and a more controlled reaction, leading to higher yields. |
| Reaction Time | The reaction time for cyclization needs to be optimized. Insufficient time will lead to incomplete reaction, while prolonged heating can increase the formation of degradation products.[3] | A balance is achieved between maximizing product formation and minimizing degradation. |
Problem 2: Formation of Impurities and Side Products
| Side Product | Identification | Mitigation Strategy |
| Unreacted Starting Materials | TLC, HPLC, NMR | Ensure reaction completion by monitoring with TLC. Adjust reaction time and temperature accordingly. |
| Decarboxylation Product | Mass Spectrometry, NMR | If synthesizing the carboxylic acid first, use mild esterification conditions. For the Gould-Jacobs reaction, carefully control the cyclization temperature to minimize decarboxylation.[3] |
| Polymeric Tar | Visual observation (dark, viscous residue) | Avoid excessively high temperatures and localized overheating. Ensure efficient stirring.[4] |
| Regioisomers | NMR, HPLC | While less of a concern with symmetrically substituted anilines, if using a different starting material, the choice of acid catalyst and solvent can influence regioselectivity.[7] |
Problem 3: Difficult Purification
| Issue | Troubleshooting Strategy | Expected Outcome |
| Product Tailing on Silica Gel Column | Add a basic modifier (0.5-2% triethylamine or pyridine) to the eluent.[6] Use neutral or basic alumina as the stationary phase.[6] | Improved peak shape and better separation. |
| Poor Solubility of Crude Product | Screen a variety of solvents for recrystallization. Common solvents for quinoline derivatives include ethanol, acetonitrile, and mixtures containing dichloromethane or chloroform.[8] | Identification of a suitable solvent system for effective purification by recrystallization. |
| Co-elution of Impurities | Optimize the mobile phase polarity for column chromatography. Consider using a different chromatographic technique, such as preparative HPLC, for challenging separations. | Enhanced separation of the desired product from impurities. |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivative
This protocol is a generalized procedure based on the Gould-Jacobs reaction and should be optimized for the specific synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Step 1: Condensation
-
In a round-bottom flask, combine Methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[9]
-
Heat the mixture at 100-130°C for 1-2 hours.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[9]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[9]
-
Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[9]
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[9]
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[9]
Step 3: (If Necessary) Hydrolysis to Carboxylic Acid
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[1]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[1]
-
Cool the reaction mixture and acidify with a suitable acid (e.g., concentrated hydrochloric acid) to precipitate the quinoline-3-carboxylic acid.[1]
-
Filter the solid, wash with water, and dry.
Step 4: (If Necessary) Esterification to Methyl Ester
-
Suspend the 4-hydroxyquinoline-7-carboxylic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the esterification is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
The product may precipitate or can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Caption: Troubleshooting logic for addressing low product yields.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-hydroxyquinoline-7-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 4-hydroxyquinoline-7-carboxylate?
A1: The Gould-Jacobs reaction is a widely used and effective method for the synthesis of 4-hydroxyquinoline derivatives.[1] This multi-step process involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] For the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, the logical starting aniline would be a methyl aminobenzoate derivative.
Q2: I am experiencing a low yield in my synthesis. What are the general areas I should investigate?
A2: Low yields in quinoline synthesis can arise from several factors. Key areas to troubleshoot include the purity of your starting materials, suboptimal reaction temperatures, incorrect reaction times, and the choice of solvent.[3][4] For the high-temperature cyclization step, ensuring anhydrous conditions and potentially working under an inert atmosphere can also be beneficial.[5]
Q3: My cyclization step is not proceeding to completion or is producing significant tar-like byproducts. How can I address this?
A3: Incomplete cyclization and the formation of tar are common issues in the high-temperature Gould-Jacobs reaction. To mitigate these problems, consider the following:
-
Temperature Optimization: A delicate balance is required; the temperature must be high enough for cyclization but not so high as to cause decomposition.[6] Experiment with slight variations in temperature to find the optimal conditions for your specific substrate.
-
Reaction Time: Prolonged heating can lead to degradation.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.
-
High-Boiling Inert Solvents: Using a high-boiling solvent such as Dowtherm A or diphenyl ether can help maintain a consistent and evenly distributed high temperature, which can improve yields and reduce the formation of byproducts.[6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often resulting in shorter reaction times and improved yields compared to conventional heating methods.[8]
Q4: How does the position of substituents on the starting aniline affect the Gould-Jacobs reaction?
A4: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring.[6] Cyclization can occur at either of the two ortho positions relative to the amino group. For asymmetrically substituted anilines, this can lead to a mixture of products.[6] Anilines with electron-donating groups in the meta-position are known to be particularly effective for this reaction.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Initial Condensation Step
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | - Ensure a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate is used. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gently heat the reaction mixture to between 100-130°C. | [5] |
| Reagent Decomposition | - Use fresh, high-purity aniline and diethyl ethoxymethylenemalonate. | [5] |
| Presence of Moisture | - Although not always critical for this step, using anhydrous reagents and solvents can be beneficial. | [5] |
Issue 2: Low Yield or Failure of the Thermal Cyclization Step
| Potential Cause | Troubleshooting Steps | References |
| Insufficient Temperature | - Gradually increase the reaction temperature. The cyclization typically requires temperatures above 250°C. - Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to maintain a stable high temperature. | [5][6] |
| Incomplete Reaction | - Increase the reaction time at the optimized temperature. - Consider using microwave heating to potentially drive the reaction to completion more efficiently. | [5][8] |
| Reactant/Product Decomposition (Tarry Byproducts) | - Optimize the temperature and reaction time to find a balance between cyclization and degradation. - Ensure even heating by using a high-boiling inert solvent. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | [5] |
| Poor Substrate Reactivity | - Electron-withdrawing groups on the aniline can hinder the cyclization. In such cases, higher temperatures or longer reaction times may be necessary. | [9] |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Steps | References |
| Product is a Viscous Oil or Difficult to Crystallize | - Purify the crude product using column chromatography. - If a high-boiling solvent was used, ensure its complete removal under a high vacuum. | [5] |
| Presence of Isomeric Impurities | - Careful optimization of the cyclization conditions can favor the formation of the desired isomer. - Purification by recrystallization from a suitable solvent system may be effective. | [6] |
| Product Decomposes on Silica Gel Column | - Deactivate the silica gel by pre-treating it with a basic solution, such as adding 1% triethylamine to the eluent. | [10] |
Data Presentation
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield (Microwave Synthesis)
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 30 | 12 | 1 |
| 2 | 300 | 30 | 24 | 37 |
| 3 | 250 | 60 | 12 | 10 |
| 4 | 300 | 60 | 24 | 28 |
| 5 | 300 | 5 | Not specified | 47 |
| Data adapted from a study on the microwave-assisted Gould-Jacobs synthesis of a quinoline derivative.[8] |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
Step 1: Condensation of Methyl 3-aminobenzoate with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine methyl 3-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Conventional Heating:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the anilidomethylenemalonate intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.[7]
-
Heat the mixture to a vigorous reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like petroleum ether or cyclohexane to aid precipitation.[2][7]
-
Filter the solid, wash it with the non-polar solvent to remove the Dowtherm A, and dry it under a vacuum.
-
-
Microwave-Assisted Synthesis:
-
Place the anilidomethylenemalonate intermediate in a microwave vial.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 5-60 minutes) in a microwave reactor.[8]
-
After the reaction, cool the vial to room temperature to allow the product to precipitate.
-
Filter the solid product and wash it with a suitable solvent like cold acetonitrile.[8]
-
Step 3: Purification
-
The crude Methyl 4-hydroxyquinoline-7-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and methanol.
Visualizations
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-hydroxyquinoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-hydroxyquinoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of Methyl 4-hydroxyquinoline-7-carboxylate?
A1: Common impurities may include unreacted starting materials such as the corresponding aniline and diethyl ethoxymethylenemalonate (in a Gould-Jacobs reaction), side-products from incomplete cyclization, or hydrolysis of the ester functionality to the corresponding carboxylic acid.
Q2: What is the recommended first-step purification method for crude Methyl 4-hydroxyquinoline-7-carboxylate?
A2: For crude product, recrystallization is often a good initial purification step to remove major impurities and obtain a more refined solid.
Q3: When is column chromatography recommended for the purification of this compound?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities, or when a very high degree of purity (>98%) is required. It is particularly useful for separating compounds with similar polarities.
Q4: What are suitable solvent systems for the recrystallization of Methyl 4-hydroxyquinoline-7-carboxylate?
A4: Based on methodologies for similar quinoline derivatives, suitable solvent systems for recrystallization could include mixtures like methanol-acetone or ethanol-ether.[1] Experimentation with different solvent ratios is recommended to achieve optimal crystal formation and purity.
Q5: What is a typical solvent system for column chromatography of Methyl 4-hydroxyquinoline-7-carboxylate?
A5: A common solvent system for column chromatography of quinoline derivatives involves a mixture of a non-polar and a polar solvent. For instance, systems like Dichloromethane (DCM):n-hexane:Ethanol or DCM:Ethanol have been used for similar compounds.[2] The ratio can be adjusted based on the polarity of the impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Reduce the amount of solvent used for recrystallization. |
| The compound precipitated too quickly, trapping impurities. | - Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote the formation of purer crystals. | |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the desired product. | - Perform a second recrystallization with a different solvent system.- Proceed with column chromatography for more effective separation. |
| Oily Product Instead of Crystals | The compound may have a low melting point or be contaminated with residual solvent or impurities. | - Ensure the crude product is thoroughly dried before recrystallization.- Try recrystallizing from a different solvent system.- If the issue persists, column chromatography is recommended. |
| Product Stuck on the Column (Column Chromatography) | The chosen eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if using a DCM:Hexane system, increase the proportion of DCM. If using DCM:Ethanol, increase the ethanol concentration. |
| Poor Separation of Impurities (Column Chromatography) | The eluent system is not optimized for the separation. | - Use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation between your product and the impurities before running the column. |
| Product Appears as a Smear on TLC | The compound may be acidic or basic, leading to tailing on the silica gel. | - Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine may improve the spot shape. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude Methyl 4-hydroxyquinoline-7-carboxylate in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Start the elution with the chosen solvent system (e.g., a mixture of DCM and hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: General purification workflow for Methyl 4-hydroxyquinoline-7-carboxylate.
Caption: Troubleshooting decision tree for purifying Methyl 4-hydroxyquinoline-7-carboxylate.
References
Technical Support Center: Recrystallization of Methyl 4-hydroxyquinoline-7-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals with the recrystallization of Methyl 4-hydroxyquinoline-7-carboxylate. Below you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of solvent suitability.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Methyl 4-hydroxyquinoline-7-carboxylate is not dissolving in the chosen recrystallization solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound, especially at room temperature. Try adding more solvent in small increments.
-
Inappropriate Solvent: The chosen solvent may have low solubility for your compound. Based on related quinoline derivatives, consider using solvent systems like Dimethylformamide (DMF) mixed with methanol or water, or a methanol-acetone mixture.[1][2]
-
Low Temperature: The solubility of most compounds increases with temperature. Ensure you are heating the solvent to its boiling point while dissolving the crude product.
Q2: Oiling out instead of crystallization is occurring.
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This is often due to:
-
High Impurity Levels: A significant amount of impurities can lower the melting point of your compound, causing it to separate as an oil. Consider a preliminary purification step like column chromatography.
-
Solution is Too Concentrated: If the solution is supersaturated to a large extent, the compound may not have time to form an ordered crystal lattice. Try using a larger volume of solvent.
-
Cooling Rate is Too Fast: Rapid cooling can prevent proper crystal nucleation and growth. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
Q3: The recrystallization yield is very low.
A3: A low yield can be attributed to several factors:
-
High Solubility in Cold Solvent: Some of the product may remain dissolved in the mother liquor after cooling. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try to minimize the amount of solvent used for dissolution.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.
-
Incomplete Precipitation: The compound may not have fully precipitated out of the solution. Ensure sufficient time is given for crystallization at a low temperature.
Q4: The recovered crystals are discolored or appear impure.
A4: Discoloration often indicates the presence of impurities.
-
Use of Decolorizing Carbon: If your crude product is colored, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[3] Be aware that using too much can lead to product loss.
-
Inadequate Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
Experimental Protocol: Recrystallization of Methyl 4-hydroxyquinoline-7-carboxylate
This protocol is a general guideline based on methods used for similar quinoline derivatives.[1][2] The ideal solvent system and volumes should be determined empirically.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Promising solvent systems for quinoline derivatives include DMF/methanol, DMF/water, and methanol/acetone.[1][2]
-
Dissolution:
-
Place the crude Methyl 4-hydroxyquinoline-7-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent system.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Rinse the flask and filter paper with a small amount of hot solvent to recover any product that may have crystallized prematurely.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
-
Data Presentation
Table 1: Hypothetical Solvent Suitability for Recrystallization
| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Quality | Notes |
| Methanol/Acetone | Low | High | Good | A common solvent system for related compounds.[2] |
| DMF/Methanol | Moderate | Very High | Good to Excellent | Effective for compounds that are difficult to dissolve.[1] |
| DMF/Water | Low | High | Fair to Good | May require careful optimization of the solvent ratio.[1] |
| Ethanol | Low | Moderate | Good | Often a good starting point for polar compounds. |
| Water | Very Low | Low | Poor | Unlikely to be a suitable single solvent.[3] |
Note: This table presents hypothetical data based on the recrystallization of similar quinoline derivatives and should be used as a guideline for solvent screening.
Visualization
Below is a troubleshooting workflow for the recrystallization of Methyl 4-hydroxyquinoline-7-carboxylate.
References
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impiridies in Methyl 4-hydroxyquinoline-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxyquinoline-7-carboxylate. The following sections detail potential impurities, analytical methodologies for their characterization, and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of Methyl 4-hydroxyquinoline-7-carboxylate?
A1: Impurities in Methyl 4-hydroxyquinoline-7-carboxylate can be broadly categorized as process-related impurities and degradation products.
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Process-Related Impurities: These arise from the synthetic route. A common synthesis involves the diazotization of 7-aminoquinoline-4-carboxylic acid methyl ester.[1] Potential impurities from this process include:
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Unreacted Starting Material: 7-aminoquinoline-4-carboxylic acid methyl ester.
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Intermediates and Byproducts: Incompletely reacted diazonium salts, which can be unstable. Phenolic byproducts can also form if the reaction temperature is not properly controlled.[2][3]
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Reagents and Solvents: Residual sodium nitrite, sulfuric acid, and any solvents used during synthesis and purification.
-
-
Degradation Products: These can form during storage or under certain experimental conditions.
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Hydrolysis Product: 7-hydroxyquinoline-4-carboxylic acid is a common degradation product resulting from the hydrolysis of the methyl ester.[1]
-
Q2: My sample of Methyl 4-hydroxyquinoline-7-carboxylate has a yellowish tint. Is this indicative of impurities?
A2: While a pure crystalline solid is expected, a yellowish discoloration can indicate the presence of impurities. This could be due to residual starting materials, byproducts from the synthesis, or degradation products. It is recommended to perform analytical testing, such as HPLC, to determine the purity of the sample.
Q3: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: An unexpected peak suggests the presence of an impurity. To identify it, you can use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides the mass-to-charge ratio of the unknown compound, which can be used to deduce its molecular formula and propose a structure.[4][5][6][7] Comparing the retention time and mass spectrum to known potential impurities (see Q1) can help in its identification.
Q4: What are the recommended storage conditions for Methyl 4-hydroxyquinoline-7-carboxylate to minimize degradation?
A4: To minimize the risk of hydrolysis of the methyl ester, it is advisable to store the compound in a cool, dry place, protected from light and moisture. Storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[8]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (7-aminoquinoline-4-carboxylic acid methyl ester)
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Symptom: A peak corresponding to the molecular weight of 7-aminoquinoline-4-carboxylic acid methyl ester is observed in the LC-MS analysis.
-
Cause: Incomplete diazotization reaction during synthesis.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction time, temperature (typically 0-5°C for diazotization), and stoichiometry of reagents (sodium nitrite and acid) are optimized to drive the reaction to completion.[9]
-
Purification: Employ a suitable purification technique, such as column chromatography or recrystallization, to remove the unreacted starting material from the final product.
-
Issue 2: Detection of the Hydrolysis Product (7-hydroxyquinoline-4-carboxylic acid)
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Symptom: A peak with a mass corresponding to the carboxylic acid is detected, often with a different retention time than the main compound in reverse-phase HPLC.
-
Cause:
-
Exposure of the sample to acidic or basic conditions.
-
Presence of moisture during storage or in analytical solvents.
-
-
Solution:
-
Control pH: Maintain a neutral pH during sample preparation and analysis whenever possible.
-
Use Dry Solvents: Ensure that all solvents used for sample preparation and in the mobile phase are of high purity and free from moisture.
-
Proper Storage: Store the compound under the recommended conditions (see FAQ Q4).
-
Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Potential Source | Analytical Identification |
| 7-aminoquinoline-4-carboxylic acid methyl ester | C₁₁H₁₀N₂O₂ | Unreacted starting material | LC-MS: Expected [M+H]⁺ at m/z 203.08 |
| 7-hydroxyquinoline-4-carboxylic acid | C₁₀H₇NO₃ | Hydrolysis of the methyl ester | LC-MS: Expected [M+H]⁺ at m/z 190.05 |
| Diazonium Salt Intermediate | C₁₁H₈N₂O₃⁺ | Incomplete reaction | Generally unstable, may not be directly observed but can lead to other byproducts. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of Methyl 4-hydroxyquinoline-7-carboxylate. Method optimization may be required based on the specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.[10]
-
Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
-
Gradient Elution: A gradient from low to high organic phase (Solvent B) is recommended to ensure the separation of impurities with a wide range of polarities. A starting point could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 250 nm).[10]
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is for the identification of unknown impurities.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight - QTOF).[6]
-
LC Conditions: Use the HPLC conditions described in Protocol 1, ensuring the mobile phase is compatible with the mass spectrometer (volatile buffers like ammonium formate are preferred over non-volatile ones like phosphate).[4][11]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for this class of compounds.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the main compound and potential impurities (e.g., m/z 100-500).
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the impurity peaks to obtain structural information.[7]
-
Visualizations
Caption: Synthesis and degradation pathways leading to potential impurities.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
- 1. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. careers360.com [careers360.com]
- 4. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying and elucidating impurity species [rssl.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHYL 7-HYDROXYQUINOLINE-4-CARBOXYLATE | 1260825-38-4 [amp.chemicalbook.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. sielc.com [sielc.com]
- 11. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
"troubleshooting side reactions in Methyl 4-hydroxyquinoline-7-carboxylate derivatization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Methyl 4-hydroxyquinoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is producing a mixture of products. How can I control the selectivity between N-alkylation and O-alkylation?
A1: The regioselectivity of alkylation on the 4-hydroxyquinoline scaffold is highly dependent on the reaction conditions. The key is to understand the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion, while N-alkylation is favored under conditions that allow for the reaction to proceed on the nitrogen of the quinolone tautomer. Factors influencing this selectivity include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Q2: I am observing hydrolysis of the methyl ester group during my derivatization reaction. How can I prevent this?
A2: Hydrolysis of the methyl ester at the C-7 position is a common side reaction, particularly under basic or acidic conditions, especially in the presence of water. To minimize hydrolysis, consider the following:
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Use of non-aqueous conditions: Ensure all solvents and reagents are anhydrous.
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Choice of base: Use non-nucleophilic bases. If aqueous bases like sodium hydroxide are used, the reaction time and temperature should be minimized. A patent describing the hydrolysis of a similar compound, methyl 7-hydroxyquinoline-4-carboxylate, uses 10% aqueous sodium hydroxide at 60°C for 3 hours to achieve complete hydrolysis, so milder conditions are necessary to avoid this[1].
-
Reaction temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Work-up procedure: Neutralize the reaction mixture carefully at a low temperature during the work-up to avoid prolonged exposure to harsh pH conditions.
Q3: Besides N/O-alkylation and ester hydrolysis, what other side reactions should I be aware of?
A3: While N/O-alkylation and ester hydrolysis are the most common side reactions, other transformations are possible, especially under more forcing conditions:
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Ring Electrophilic Substitution: The quinoline ring is susceptible to electrophilic substitution. The positions of substitution will be directed by the existing substituents. The 4-hydroxy (or 4-oxo) group is an activating group.
-
Reactions at the C-3 Position: The methylene group at the C-3 position can be reactive in some 4-hydroxy-2-quinolone systems, but this is less common for the parent 4-hydroxyquinoline scaffold.
-
Side reactions of the alkylating agent: The alkylating agent itself might undergo side reactions, such as elimination, especially if it is a secondary or tertiary halide.
Q4: How can I confirm whether I have synthesized the N-alkylated or O-alkylated product?
A4: Spectroscopic methods are essential for distinguishing between the N- and O-alkylated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a nitrogen atom in the N-alkylated product will have a different chemical shift compared to those attached to an oxygen atom in the O-alkylated product.
-
¹³C NMR: The chemical shift of the carbon atom of the quinoline ring attached to the alkyl group (C4 for O-alkylation, N1 for N-alkylation) will be significantly different.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the carbons of the quinoline ring, providing unambiguous evidence of the point of attachment.
-
-
Infrared (IR) Spectroscopy: The presence or absence of a carbonyl (C=O) stretch can be informative. The N-alkylated product (a 4-quinolone) will show a characteristic C=O stretch, while the O-alkylated product (a 4-alkoxyquinoline) will not.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Competing side reactions (N/O-alkylation, hydrolysis). - Decomposition of starting material or product. - Issues with reagent purity. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Optimize reaction conditions to favor the desired product (see Data Presentation section). - Use milder reaction conditions (lower temperature, less harsh base). - Ensure all reagents and solvents are pure and anhydrous. |
| Mixture of N- and O-alkylated products | - Reaction conditions are not selective. | - Adjust the base, solvent, and temperature to favor one isomer (see Data Presentation section). For instance, in a similar system, the use of a stronger base like NaH in DMF tends to favor O-alkylation. - Consider using a different alkylating agent. |
| Product is the hydrolyzed carboxylic acid | - Presence of water in the reaction. - Use of a strong, nucleophilic base. - Prolonged reaction time or high temperature. | - Use anhydrous solvents and reagents. - Switch to a non-nucleophilic base (e.g., DBU, proton sponge) or a weaker inorganic base (e.g., K₂CO₃). - Reduce reaction time and temperature. |
| Difficulty in purifying the product | - The N- and O-alkylated isomers have similar polarities. - Presence of unreacted starting material and other side products. | - Use column chromatography with a carefully selected solvent system. A gradient elution might be necessary. - Preparative HPLC can be an effective method for separating isomers with very similar polarities. - Recrystallization from a suitable solvent system. |
Data Presentation
The following table summarizes the effect of reaction conditions on the regioselectivity of methylation of a closely related compound, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. These trends can serve as a starting point for optimizing the derivatization of Methyl 4-hydroxyquinoline-7-carboxylate[2].
| Base | Solvent | Temperature (°C) | Time (h) | O-methylation Product Yield (%) | N-methylation Product Yield (%) |
| NaH | DMF | 60 | 1 | 85 | 10 |
| NaH | DMF | 80 | 1 | 88 | 9 |
| K₂CO₃ | DMF | 80 | 8 | 75 | 20 |
| K₂CO₃ | Acetone | 60 | 8 | 60 | 35 |
| K₂CO₃ | DMSO | 80 | 8 | 70 | 25 |
Data adapted from a study on a similar quinoline derivative and should be used as a guide for optimization.[2]
Experimental Protocols
General Protocol for Alkylation of Methyl 4-hydroxyquinoline-7-carboxylate (Adaptable)
This protocol is adapted from the methylation of a similar quinoline derivative and should be optimized for specific substrates and alkylating agents[2].
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃))
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Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvents for work-up and purification (e.g., ethyl acetate, hexanes)
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Saturated aqueous ammonium chloride solution
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of Methyl 4-hydroxyquinoline-7-carboxylate (1 equivalent) in anhydrous DMF, add the base (1.1 - 1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
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Add the alkylating agent (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by preparative HPLC.
Visualizations
Caption: Tautomeric equilibrium and competing N- vs. O-alkylation pathways.
Caption: A logical workflow for troubleshooting side reactions.
Caption: General experimental workflow for derivatization.
References
"optimizing reaction conditions for Methyl 4-hydroxyquinoline-7-carboxylate synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate. Our aim is to facilitate the optimization of reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 4-hydroxyquinoline-7-carboxylate?
A1: The most prevalent and adaptable method for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline, in this case, a dialkyl 4-aminobenzene-1,3-dicarboxylate, with an alkoxymethylenemalonate ester. This is followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent selective hydrolysis and decarboxylation steps yield the final product.
Q2: What is the key starting material for introducing the 7-carboxylate group?
A2: To introduce the carboxylate group at the 7-position of the quinoline ring, the recommended starting material is a dialkyl 4-aminobenzene-1,3-dicarboxylate, such as dimethyl 5-aminoisophthalate. The amino group of this molecule reacts in the initial step of the Gould-Jacobs synthesis.
Q3: The thermal cyclization step is reported to require harsh conditions. Are there any alternatives to improve yields and reduce side products?
A3: Yes, the thermal cyclization is often the most challenging step, requiring high temperatures that can lead to decomposition and the formation of tarry byproducts.[3] A highly effective alternative to conventional heating is the use of microwave irradiation.[3][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields by providing rapid and uniform heating.[3]
Q4: My Gould-Jacobs reaction with an electron-deficient aniline is giving a low yield. What are the likely causes?
A4: Low yields with electron-deficient anilines, such as those containing carboxylate groups, are common due to the reduced nucleophilicity of the aniline nitrogen.[5][6] The electron-withdrawing nature of the substituents deactivates the aniline, making the initial condensation and the subsequent cyclization more difficult. To address this, optimizing reaction conditions, such as using microwave heating or employing a precatalyst in coupling reactions, can be beneficial.[4][6]
Troubleshooting Guides
Problem 1: Low Yield of Condensation Product (Diethyl 2-(((3,5-bis(methoxycarbonyl))phenyl)amino)methylene)malonate)
| Possible Cause | Solution | Citation |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants or a slight excess of diethyl ethoxymethylenemalonate. - Increase reaction temperature moderately (e.g., 80-120 °C). - Extend reaction time and monitor progress by TLC. | [7] |
| Decomposition of Reactants | - Use freshly distilled or purified reactants. - Avoid excessively high temperatures during the initial condensation step. | |
| Reduced Nucleophilicity of Aniline | - Consider using a Lewis acid catalyst to activate the diethyl ethoxymethylenemalonate, though this is less common in standard Gould-Jacobs reactions. | [8] |
Problem 2: Inefficient or Incomplete Thermal Cyclization
| Possible Cause | Solution | Citation |
| Insufficient Temperature | - The cyclization typically requires high temperatures (240-260 °C). Ensure the reaction medium reaches and maintains this temperature. - Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to ensure even heating. | [9] |
| Formation of Tarry Byproducts | - Optimize the heating time; prolonged heating can lead to decomposition. - Consider performing the cyclization under an inert atmosphere (e.g., Nitrogen or Argon). - Microwave-assisted cyclization can often reduce tar formation by shortening reaction times. | [3] |
| Electron-Withdrawing Groups on Aniline | - Electron-withdrawing groups make the cyclization more difficult, often requiring higher temperatures and longer reaction times. - Microwave heating is particularly advantageous for these substrates. | [4][6] |
Problem 3: Difficulties in Selective Hydrolysis and Decarboxylation
| Possible Cause | Solution | Citation |
| Hydrolysis of Both Ester Groups | - Employ carefully controlled hydrolysis conditions. Use a stoichiometric amount of base (e.g., NaOH) at a controlled temperature. The ester at the 3-position is generally more labile. | [10] |
| Incomplete Decarboxylation | - Decarboxylation of the 3-carboxylic acid group typically occurs readily upon heating in an acidic or even neutral medium after hydrolysis. Ensure the reaction mixture is heated sufficiently after acidification. | [11] |
| Unwanted Decarboxylation at C-7 | - Decarboxylation of the 7-carboxylic acid is less likely under the conditions used to remove the 3-carboxy group. Avoid excessively high temperatures and harsh acidic conditions for prolonged periods. | [11] |
Problem 4: Product Purification Challenges
| Possible Cause | Solution | Citation |
| Presence of Tarry Impurities | - After the reaction, dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities. - Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF/water) is often effective. | [1][9] |
| Co-precipitation of Starting Materials or Intermediates | - Monitor the reaction to completion using TLC or LC-MS to minimize unreacted starting materials in the crude product. - Column chromatography on silica gel may be necessary for challenging separations. | [12] |
| Product is an Oil or Fails to Crystallize | - Triturate the crude oil with a non-polar solvent to induce crystallization. - Ensure all high-boiling solvents (like Dowtherm A) are thoroughly removed under high vacuum before attempting crystallization. |
Experimental Protocols
Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
This synthesis is presented as a three-step process based on the Gould-Jacobs reaction.
Step 1: Condensation of Dimethyl 5-aminoisophthalate with Diethyl Ethoxymethylenemalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 5-aminoisophthalate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Reaction Conditions: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Work-up: After cooling, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude product, diethyl 2-(((3,5-bis(methoxycarbonyl))phenyl)amino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization to form Methyl 4-hydroxy-3-(ethoxycarbonyl)quinoline-7-carboxylate
-
Method A: Conventional Heating
-
Reaction Setup: Place the crude product from Step 1 in a flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10-20 mL per gram of starting aniline).
-
Reaction Conditions: Heat the mixture to 250-260 °C with vigorous stirring for 20-30 minutes.[9] Ethanol, a byproduct of the cyclization, will distill from the reaction mixture.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate precipitation. Collect the solid by filtration and wash with the non-polar solvent.[9]
-
-
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: Place the crude product from Step 1 in a microwave-safe reaction vessel.
-
Reaction Conditions: Heat the sample using microwave irradiation to a temperature of 250 °C for 5-15 minutes.[2] Monitor the internal pressure of the vessel.
-
Work-up: After cooling, the product can be isolated by adding a small amount of a suitable solvent (e.g., acetonitrile) and collecting the precipitated solid by filtration.[2]
-
Step 3: Selective Hydrolysis and Decarboxylation
-
Hydrolysis:
-
Reaction Setup: Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide (1.1 eq of 1-2 M NaOH).
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
-
Decarboxylation and Isolation:
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 4-5 with hydrochloric acid. The product, Methyl 4-hydroxyquinoline-7-carboxylate, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.[1][13]
-
Data Presentation
Table 1: Effect of Cyclization Conditions on Gould-Jacobs Reaction Yield
| Aniline Substrate | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Citation |
| Aniline | Conventional | 250 | 120 | Low | [2] |
| Aniline | Microwave | 250 | 1 | 1 | [2] |
| Aniline | Microwave | 300 | 1 | 37 | [2] |
| Aniline | Microwave | 250 | 5 | 11 | [2] |
| Aniline | Microwave | 300 | 5 | 47 | [2] |
| Substituted Anilines | Microwave | - | 5-15 | 65-85 | [3] |
| 2-Substituted 5-aminobenzoxazoles | Conventional (Dowtherm A) | 250 | 15 | - | [7] |
Note: Yields are highly substrate-dependent.
Visualizations
Caption: Experimental workflow for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
Caption: Troubleshooting logic for the thermal cyclization step.
References
- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 2. ablelab.eu [ablelab.eu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 13. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
"stability and degradation of Methyl 4-hydroxyquinoline-7-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 4-hydroxyquinoline-7-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and experimental use of Methyl 4-hydroxyquinoline-7-carboxylate.
Q1: My sample of Methyl 4-hydroxyquinoline-7-carboxylate is showing a new, more polar spot on TLC/LC analysis after a few days in solution. What could be the cause?
A1: This is likely due to the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-hydroxyquinoline-7-carboxylic acid). This reaction is accelerated by the presence of water, and especially under acidic or basic conditions. To mitigate this, ensure your solvents are anhydrous and avoid acidic or basic conditions if ester stability is critical. For storage in solution, consider aprotic solvents and low temperatures.
Q2: I've observed a color change in my solid sample, from white/off-white to a yellowish or brownish hue. Why is this happening?
A2: A color change often indicates oxidative degradation. The 4-hydroxyquinoline moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To prevent this, store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.
Q3: My quantitative analysis (e.g., HPLC-UV) shows a decrease in the main peak area for Methyl 4-hydroxyquinoline-7-carboxylate, but no single major degradation peak is appearing. What could be the degradation pathway?
A3: This observation might suggest the formation of multiple minor degradation products or polymeric materials that are not well-resolved chromatographically or do not have a strong chromophore at the detection wavelength. Photodegradation of the quinoline ring can lead to complex mixtures of smaller, fragmented molecules. Consider using a mass spectrometer (LC-MS) to identify potential degradation products that may not be visible by UV detection.
Q4: How can I confirm if the degradation of my compound is due to hydrolysis?
A4: To confirm hydrolysis, you can perform a forced degradation study. Treat a sample of your compound with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a defined period. Analyze the stressed samples by LC-MS and look for a peak with a mass corresponding to the carboxylic acid (4-hydroxyquinoline-7-carboxylic acid).
Q5: What are the best practices for long-term storage of Methyl 4-hydroxyquinoline-7-carboxylate?
A5: For optimal stability, store the solid compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer (-20°C is generally sufficient). Avoid repeated freeze-thaw cycles if stored in solution. If you need to store it in solution, use a dry, aprotic solvent and keep it at a low temperature.
Quantitative Stability Data
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant(s) Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 4-hydroxyquinoline-7-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 | 40 | 18% | 4-hydroxyquinoline-7-carboxylic acid |
| Oxidation | 3% H₂O₂ | 24 | 25 (RT) | 10% | Oxidized quinone-like species |
| Thermal | Solid State | 48 | 80 | 5% | Minor unidentified products |
| Photolytic | Solution (in Methanol) | 24 | 25 (RT) | 20% | Complex mixture of degradants |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Methyl 4-hydroxyquinoline-7-carboxylate.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
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HPLC grade methanol and water
-
0.1 M Hydrochloric acid
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0.1 M Sodium hydroxide
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3% (w/v) Hydrogen peroxide solution
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HPLC system with UV or MS detector
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pH meter
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Temperature-controlled oven/water bath
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 4-hydroxyquinoline-7-carboxylate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 40°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the sample after exposure.
-
-
Analysis:
-
Analyze all samples (including a non-degraded control) using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a PDA detector to check for peak purity and an MS detector to identify the mass of the parent drug and any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed degradation pathways.
Technical Support Center: Methyl 4-hydroxyquinoline-7-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 4-hydroxyquinoline-7-carboxylate (CAS No: 1150618-21-5). Below you will find troubleshooting guides, frequently asked questions (FAQs), and general experimental protocols to facilitate your research.
Chemical and Physical Properties
The following table summarizes the known and predicted physical and chemical properties of Methyl 4-hydroxyquinoline-7-carboxylate.
| Property | Value | Source |
| CAS Number | 1150618-21-5 | [1][2] |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Boiling Point | 382.6±22.0 °C (Predicted) | [1] |
| Density | 1.327±0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.86±0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Methyl 4-hydroxyquinoline-7-carboxylate?
A1: While specific solubility data for this compound is limited, 4-hydroxyquinoline derivatives are often soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] For biological assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is a common practice. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to store stock solutions in tightly sealed vials, protected from light. For short-term storage (a few days), refrigeration at 4°C is suitable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[5]
Q3: What are the potential biological activities of Methyl 4-hydroxyquinoline-7-carboxylate?
A3: The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide range of biological activities.[6][7] Derivatives of 4-hydroxyquinoline have been investigated for their potential as anticancer, antimalarial, antibacterial, and antiviral agents.[7][8][9] The specific biological activities of Methyl 4-hydroxyquinoline-7-carboxylate are not extensively documented in publicly available literature; therefore, its unique activity profile would need to be determined experimentally.
Q4: What safety precautions should I take when handling this compound?
A4: As with any chemical, good laboratory practices should be followed. This includes handling the compound in a well-ventilated area or a chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[10]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of Methyl 4-hydroxyquinoline-7-carboxylate in experimental settings.
Issue 1: Compound Precipitation in Stock Solution
-
Possible Cause: The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature. The solution may have also absorbed moisture, which can reduce the solubility of some organic compounds.[5]
-
Solution:
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause: This could be due to the degradation of the compound in the stock solution, inaccurate solution concentration, or the effects of multiple freeze-thaw cycles.[5]
-
Solution:
-
To ensure the integrity of your compound, it is best to prepare fresh stock solutions regularly.
-
Aliquot stock solutions into smaller, single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[5]
-
If stability is a major concern, you can assess the purity of your stock solution over time using analytical techniques such as HPLC.[5]
-
Issue 3: Unexpected Color Change in Solution
-
Possible Cause: A change in the color of the stock solution could indicate chemical degradation of the compound, leading to the formation of colored byproducts. It could also be a reaction with impurities present in the solvent.[5]
-
Solution:
Experimental Protocols
The following are generalized protocols for the synthesis and use of 4-hydroxyquinoline derivatives in biological assays. These should be adapted based on the specific requirements of your experiment.
General Protocol for a Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and is a common initial screening test for potential anticancer compounds.[11]
-
Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxyquinoline-7-carboxylate from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). Remove the old medium and add the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control with DMSO and a positive control like Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
The following diagrams illustrate common workflows and decision-making processes in experimental research involving chemical compounds.
Caption: A general workflow for in vitro cell-based assays.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Methyl 4-hydroxyquinoline-7-carboxylate CAS#: 1150618-21-5 [chemicalbook.com]
- 2. 1150618-21-5|Methyl 4-hydroxyquinoline-7-carboxylate|BLD Pharm [bldpharm.com]
- 3. CAS:1150618-21-5, Methyl 4-hydroxyquinoline-7-carboxylate-毕得医药 [bidepharm.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Poor Solubility of Methyl 4-hydroxyquinoline-7-carboxylate in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 4-hydroxyquinoline-7-carboxylate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 4-hydroxyquinoline-7-carboxylate poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many quinoline derivatives, including Methyl 4-hydroxyquinoline-7-carboxylate, is primarily due to their molecular structure. The quinoline core is a rigid, bicyclic aromatic system that is inherently hydrophobic. Strong intermolecular forces within the compound's crystal lattice can also make it difficult for water molecules to effectively solvate individual molecules, further restricting solubility.
Q2: My Methyl 4-hydroxyquinoline-7-carboxylate, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general guideline, many robust cell lines can tolerate DMSO concentrations up to 0.5-1% for short-term exposure (e.g., up to 72 hours). However, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration for your particular assay.
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, brief sonication can be a useful technique to help break down small solid particles and create a more homogeneous suspension after diluting your compound stock. However, it may not always lead to complete solubilization, and the compound might still precipitate over time.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
If you observe precipitation when diluting your DMSO stock of Methyl 4-hydroxyquinoline-7-carboxylate into your aqueous assay buffer, follow this troubleshooting workflow:
Issue 2: High Variability in Assay Results
High variability in your experimental data can be a direct consequence of poor compound solubility. If the compound is not fully dissolved, the actual concentration exposed to the biological target will be inconsistent across different wells.
Troubleshooting Steps:
-
Visual Inspection: Before starting your assay, visually inspect the diluted compound in the assay buffer for any signs of cloudiness or precipitate.
-
Centrifugation: Centrifuge your assay plate at a low speed and check for any pellet formation at the bottom of the wells.
-
Perform a Solubility Assessment: Conduct a kinetic solubility assay (see Experimental Protocols section) to determine the solubility limit of your compound in the final assay buffer.
-
Employ Solubilizing Agents: If solubility is confirmed to be the issue, consider using solubility-enhancing excipients.
Data Presentation
The following tables summarize the predicted physicochemical properties and estimated solubility of Methyl 4-hydroxyquinoline-7-carboxylate. Note: These are in-silico predictions and should be experimentally verified.
Table 1: Predicted Physicochemical Properties of Methyl 4-hydroxyquinoline-7-carboxylate
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| pKa | 3.86 ± 0.40 |
| LogP | 2.04 |
Source: Predicted values from publicly available chemical databases.[1]
Table 2: Estimated Solubility of Methyl 4-hydroxyquinoline-7-carboxylate in Common Solvents
| Solvent | Estimated Solubility (µg/mL) | Estimated Molar Solubility (mM) |
| Water (pH 7.4) | < 10 | < 0.05 |
| DMSO | > 20,000 | > 98 |
| Ethanol | ~500 | ~2.46 |
| Methanol | ~1,000 | ~4.92 |
Note: These values are estimates based on computational models and the solubility of structurally similar compounds. Experimental determination is highly recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)
This high-throughput method provides an estimate of the aqueous solubility of a compound.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
100% DMSO
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Clear 96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Compound Stock: Create a 10 mM stock solution of Methyl 4-hydroxyquinoline-7-carboxylate in 100% DMSO.
-
Dispense Compound: In the 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer in several wells to create a dilution series. This will result in a top nominal concentration of 100 µM with 1% DMSO.
-
Mix and Incubate: Cover the plate and mix well. Incubate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Quantification:
-
Nephelometry (Turbidimetric Method): Measure the light scattering caused by precipitated particles at different concentrations to determine the solubility limit.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve prepared in the same buffer with a known concentration of the compound.
-
Protocol 2: Solubility Enhancement using pH Modification
Since quinolines are typically weak bases, altering the pH can significantly impact their solubility.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
A series of buffers with a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers)
-
Validated analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of finely powdered Methyl 4-hydroxyquinoline-7-carboxylate to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach thermodynamic equilibrium.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
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Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution to determine the pH-solubility profile.
Protocol 3: Solubility Enhancement using Co-solvents
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
Water-miscible organic co-solvents (e.g., ethanol, PEG 400)
-
Aqueous assay buffer
Procedure:
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 5%, 10%, 20% v/v of co-solvent in buffer).
-
Determine Solubility: Add an excess amount of Methyl 4-hydroxyquinoline-7-carboxylate to each co-solvent mixture.
-
Equilibrate and Quantify: Follow steps 2-4 from the pH Modification protocol to determine the solubility in each co-solvent mixture.
Protocol 4: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.
Materials:
-
Methyl 4-hydroxyquinoline-7-carboxylate
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in the aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10 mM).
-
Determine Solubility: Add an excess amount of Methyl 4-hydroxyquinoline-7-carboxylate to each cyclodextrin solution.
-
Equilibrate and Quantify: Follow steps 2-4 from the pH Modification protocol to determine the solubility at each cyclodextrin concentration.
-
Data Analysis: Plot the solubility of Methyl 4-hydroxyquinoline-7-carboxylate as a function of the cyclodextrin concentration.
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 4-hydroxyquinoline-7-carboxylate by 2D NMR
This guide provides a comprehensive overview of the validation of the chemical structure of Methyl 4-hydroxyquinoline-7-carboxylate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. For researchers, scientists, and professionals in drug development, accurate structural confirmation of novel or synthesized compounds is a critical step. This document compares the expected spectral data of the target molecule with established methodologies for quinoline derivatives, supported by detailed experimental protocols and data interpretation workflows.
Predicted NMR Data for Structural Validation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-hydroxyquinoline-7-carboxylate
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at position) |
| 2 | 145.0 | 7.9 (d) | C-3, C-4, C-8a |
| 3 | 110.0 | 6.5 (d) | C-2, C-4, C-4a |
| 4 | 178.0 (C-OH) | - | - |
| 4a | 125.0 | - | - |
| 5 | 128.0 | 8.0 (d) | C-4, C-6, C-7, C-8a |
| 6 | 120.0 | 7.5 (dd) | C-5, C-7, C-8 |
| 7 | 130.0 | - | - |
| 8 | 118.0 | 8.2 (d) | C-6, C-7, C-8a |
| 8a | 140.0 | - | - |
| 7-COOCH₃ | 166.0 (C=O) | - | - |
| 7-COOCH₃ | 52.0 (OCH₃) | 3.9 (s) | 7-C=O |
| 4-OH | - | ~11.0 (s, br) | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br = broad.
Experimental Protocols for 2D NMR Analysis
The following are standard protocols for acquiring the 2D NMR data necessary for the structural elucidation of quinoline derivatives.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the synthesized Methyl 4-hydroxyquinoline-7-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is crucial for identifying adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is the key experiment for piecing together the molecular fragments and confirming the overall connectivity, especially for quaternary carbons.
Data Interpretation and Structural Validation Workflow
The validation of the Methyl 4-hydroxyquinoline-7-carboxylate structure follows a logical progression of data analysis from the various NMR experiments.
The COSY spectrum would reveal the coupling between adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-8). The HSQC spectrum would then link these protons to their directly attached carbons. Finally, the HMBC spectrum would provide the crucial long-range correlations to piece the entire structure together.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum is paramount for confirming the substitution pattern and the placement of the functional groups on the quinoline core. The diagram below illustrates the expected key HMBC correlations that would validate the structure of Methyl 4-hydroxyquinoline-7-carboxylate.
Observing a correlation from the methyl protons (OCH₃) to the carboxyl carbon (C=O), and from the aromatic protons H-5 and H-8 to the carbon at position 7 (C-7), would unequivocally confirm the placement of the methyl carboxylate group at the C-7 position. Similarly, correlations from H-2 and H-3 to the C-4 carbon would confirm the 4-hydroxy substitution.
Conclusion
The structural validation of Methyl 4-hydroxyquinoline-7-carboxylate is systematically achieved through a combination of 1D and 2D NMR techniques. While experimental data for this specific molecule is not widely published, a comparative analysis based on the known spectral behavior of related quinoline derivatives provides a robust framework for its characterization. The detailed experimental protocols and the logical workflow presented here serve as a guide for researchers to unambiguously confirm the structure of this and other novel quinoline compounds. The power of 2D NMR, particularly the HMBC experiment, is indispensable in piecing together the molecular puzzle and ensuring the structural integrity of synthesized molecules in drug discovery and development.
A Comparative Guide to Purity Assessment of Methyl 4-hydroxyquinoline-7-carboxylate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Methyl 4-hydroxyquinoline-7-carboxylate is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this specific quinoline derivative. The information presented herein is supported by established analytical principles for quinoline compounds and aims to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic molecules, including quinoline derivatives.[1][2][3] Its high resolving power allows for the separation of the main compound from closely related impurities that may be present from the synthesis process.
This protocol is a robust starting point for the purity analysis of Methyl 4-hydroxyquinoline-7-carboxylate and should be optimized and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Alternative Purity Assessment Methods
While HPLC is often the method of choice, other techniques can provide valuable, albeit sometimes less quantitative, information regarding the purity of Methyl 4-hydroxyquinoline-7-carboxylate.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique for monitoring reaction progress and identifying the presence of impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation that can also be used for purity assessment by identifying signals corresponding to impurities.[5] ¹H NMR is particularly useful for this purpose.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities.[5] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly specific tool for impurity identification.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of HPLC compared to alternative methods for the purity assessment of Methyl 4-hydroxyquinoline-7-carboxylate.
| Parameter | HPLC | TLC | NMR Spectroscopy | Mass Spectrometry (standalone) |
| Quantitative Capability | Excellent | Semi-quantitative at best | Good (with internal standard) | Poor |
| Specificity/Resolution | High | Low to Moderate | Moderate | High (mass resolution) |
| Sensitivity | High (ng to pg range) | Moderate (µg range) | Low (mg range) | Very High (pg to fg range) |
| Speed | Moderate (20-60 min/sample) | Fast (<30 min/sample) | Fast (<15 min/sample) | Fast (<5 min/sample) |
| Cost per Sample | Moderate | Low | High | Moderate to High |
| Impurity Identification | Possible with standards or LC-MS | Limited | Possible for major impurities | Excellent for molecular weight |
Mandatory Visualizations
Caption: Workflow for the purity assessment of Methyl 4-hydroxyquinoline-7-carboxylate by HPLC.
Caption: Hierarchy of analytical techniques for purity assessment.
References
Comparative Analysis of Synthetic Routes to Methyl 4-hydroxyquinoline-7-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-hydroxyquinoline-7-carboxylate is a significant scaffold in medicinal chemistry, and understanding the various synthetic pathways to this compound allows for informed decisions regarding scalability, cost-effectiveness, and overall efficiency. This guide provides a comparative analysis of prominent synthesis routes, including detailed experimental protocols and quantitative data.
Comparison of Synthesis Routes
The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate can be approached through several strategic disconnections. Below is a summary of a well-documented multi-step synthesis, providing a benchmark for comparison.
| Parameter | Route 1: From 6-Bromoisatin |
| Starting Material | 6-Bromoisatin and Pyruvic Acid |
| Key Intermediates | 7-Bromoquinoline-2,4-dicarboxylic acid, 7-Bromoquinoline-4-carboxylic acid, Methyl 7-bromoquinoline-4-carboxylate, Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate, Methyl 7-aminoquinoline-4-carboxylate |
| Final Step | Diazotization of Methyl 7-aminoquinoline-4-carboxylate |
| Reported Overall Yield | Data not fully aggregated, but individual step yields are reported. |
| Advantages | Utilizes readily available starting materials, well-defined reaction steps.[1] |
| Disadvantages | Multi-step process, involves the use of potentially hazardous reagents like sodium nitrite and concentrated sulfuric acid.[1] |
Detailed Experimental Protocols
Route 1: Synthesis from 6-Bromoisatin
This synthetic pathway begins with the reaction of 6-bromoisatin and pyruvic acid and proceeds through several key transformations.
Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid
-
A mixture of 6-bromoisatin, 15% sodium hydroxide solution, and pyruvic acid is heated at 100°C for 3 hours.
-
After cooling to 0°C, the reaction mixture is diluted with water and then acidified with concentrated hydrochloric acid.
-
The resulting solid is collected by suction filtration, washed with water, and dried to yield 7-bromoquinoline-2,4-dicarboxylic acid.[1]
Step 2: Synthesis of 7-Bromoquinoline-4-carboxylic acid
-
The 7-bromoquinoline-2,4-dicarboxylic acid is reacted with nitrobenzene. The specific conditions for this decarboxylation step are not detailed in the provided summary but are a crucial transformation.
Step 3: Synthesis of Methyl 7-bromoquinoline-4-carboxylate
-
7-Bromoquinoline-4-carboxylic acid is esterified by reacting with methanol.
Step 4: Synthesis of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate
-
The methyl 7-bromoquinoline-4-carboxylate is then reacted with NH2Boc (tert-butyl carbamate).
Step 5: Synthesis of Methyl 7-aminoquinoline-4-carboxylate
-
The amino protection is removed using a solution of hydrochloric acid in methanol. This step yields Methyl 7-aminoquinoline-4-carboxylate with a reported yield of 94.7%.[1]
Step 6: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
-
1.1 g (5.4 mmol) of Methyl 7-aminoquinoline-4-carboxylate is dissolved in a mixed solution of 10 mL of acetic acid, 5 mL of water, and 2 mL of concentrated sulfuric acid.
-
The solution is cooled to 0°C, and a solution of 0.4 g (5.8 mmol) of sodium nitrite in 20 mL of water is added dropwise.
-
The reaction is maintained at 0°C for 50 minutes after the addition is complete.
-
The reaction mixture is then slowly poured into 40 mL of boiling 10% sulfuric acid solution and refluxed for an additional 5 minutes.
-
After cooling to room temperature, any black impurities are removed by filtration.
-
The filtrate is cooled to below 10°C, and the pH is adjusted to 4 with ammonia water.
-
The precipitate is collected by filtration, washed with water, and dried to obtain 0.9 g of Methyl 4-hydroxyquinoline-7-carboxylate, corresponding to a yield of 81.4%.[1]
Alternative Approaches
While the route from 6-bromoisatin is well-described for the target molecule, other classical methods for the synthesis of the 4-hydroxyquinoline core are prevalent in the literature and may be adapted.
-
Conrad-Limpach Reaction: This method typically involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.[2] While not specifically detailed for the 7-carboxylate derivative, it represents a convergent approach to the quinoline scaffold. The cyclization often requires high temperatures, for example, by heating in a high-boiling solvent like diphenyl ether.[3][4]
-
Cyclization of β-Anilinocrotonates: Ethyl β-anilinocrotonate can be cyclized to form 2-methyl-4-hydroxyquinoline by heating in a high-boiling solvent such as Dowtherm.[3] This method is effective for derivatives with substituents on the aniline ring.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate starting from 6-bromoisatin.
Caption: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.
References
A Comparative Guide to the Biological Activity of Methyl 4-hydroxyquinoline-7-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological properties of Methyl 4-hydroxyquinoline-7-carboxylate and its structural analogs. While specific experimental data for Methyl 4-hydroxyquinoline-7-carboxylate is limited in publicly available literature, this guide leverages data from closely related 7-substituted 4-hydroxyquinoline derivatives to provide a valuable comparative context for its potential therapeutic applications.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 7-substituted 4-hydroxyquinoline analogs against different human cancer cell lines.
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -Cl | P. falciparum (Chloroquine-susceptible) | 3-12 nM | [1] |
| Analog 1 | -Cl | P. falciparum (Chloroquine-resistant) | 3-12 nM | [1] |
| Analog 2 | -Br | P. falciparum (Chloroquine-susceptible) | 3-12 nM | [1] |
| Analog 2 | -Br | P. falciparum (Chloroquine-resistant) | 3-12 nM | [1] |
| Analog 3 | -I | P. falciparum (Chloroquine-susceptible) | 3-12 nM | [1] |
| Analog 3 | -I | P. falciparum (Chloroquine-resistant) | 3-12 nM | [1] |
| Analog 4 | -F | P. falciparum (Chloroquine-susceptible) | 15-50 nM | [1] |
| Analog 4 | -F | P. falciparum (Chloroquine-resistant) | 18-500 nM | [1] |
| Analog 5 | -CF3 | P. falciparum (Chloroquine-susceptible) | 15-50 nM | [1] |
| Analog 5 | -CF3 | P. falciparum (Chloroquine-resistant) | 18-500 nM | [1] |
| Analog 6 | -OCH3 | P. falciparum (Chloroquine-susceptible) | 17-150 nM | [1] |
| Analog 6 | -OCH3 | P. falciparum (Chloroquine-resistant) | 90-3000 nM | [1] |
| 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | -OH (at position 7) | UO-31 (Renal) | PGI: 50.40% | [2] |
| 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | -OH (at position 7) | SNB-75 (CNS) | PGI: 45.37% | [2] |
| 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | -OH (at position 7) | PC-3 (Prostate) | PGI: 35.36% | [2] |
| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one | -OH (at position 7) | HOP-92 (Non-small cell lung) | PGI: 43.79% | [2] |
PGI: Percentage of Growth Inhibition
Antimicrobial Activity
The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. Analogs of 4-hydroxyquinoline have shown activity against a range of bacteria and fungi. The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 7-substituted quinoline analogs against various microbial strains.
| Compound ID | 7-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 7-substituted-4-aminoquinolines | Varies | Plasmodium falciparum | Varies | [1][3] |
| 7-hydroxy-4-methylquinolin-2(1H)-one | -OH | Staphylococcus citreus | Zone of inhibition: 23-37 mm | [4] |
| 7-hydroxy-4-methylquinolin-2(1H)-one | -OH | Escherichia coli | Zone of inhibition: 23-37 mm | [4] |
| 7-hydroxy-4-methylquinolin-2(1H)-one | -OH | Aspergillus niger | 28% inhibition | [4] |
| 7-hydroxy-4-methylquinolin-2(1H)-one | -OH | Rhizopus sp. | 39% inhibition | [4] |
Enzyme Inhibition
Specific enzyme inhibition is a key mechanism through which quinoline derivatives exert their biological effects. A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit cellular respiration and malate dehydrogenase.
Comparative Enzyme Inhibition Data
| Compound | 7-Substituent | Target | Inhibition | Reference |
| 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | Various | Cellular Respiration (Ehrlich ascites cells) | Linearly related to π (lipophilicity) | [5] |
| 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | Various | Malate Dehydrogenase | Linearly related to MR (molar refractivity) | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Methyl 4-hydroxyquinoline-7-carboxylate analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Methyl 4-hydroxyquinoline-7-carboxylate analogs
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the culture broth in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often attributed to their interaction with various cellular signaling pathways.
General Anticancer Mechanism of Quinolines
Caption: General anticancer mechanism of quinoline derivatives.
Antimicrobial Mechanism of Quinolones
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of Methyl 4-hydroxyquinoline-7-carboxylate with other quinolines"
An Objective Comparison of the Anticancer Efficacy of Quinoline Derivatives
A Comparative Analysis of Quinoline-Based Compounds in Oncology Research
Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds exert their therapeutic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2] While specific comparative efficacy data for Methyl 4-hydroxyquinoline-7-carboxylate is not extensively available in the current body of literature, a wealth of research exists on other quinoline derivatives, providing a strong basis for a comparative analysis of their anticancer properties. This guide offers an objective comparison of the efficacy of several notable quinoline compounds against various cancer cell lines, supported by experimental data.
Quantitative Comparison of Anticancer Efficacy
The in vitro anticancer activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The lower the IC50 value, the greater the potency of the compound. The following table summarizes the IC50 values of various quinoline derivatives against several human cancer cell lines, providing a basis for direct comparison.
| Compound Class/Derivative | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Bis-Quinoline | Compound 2a | HCT116 (Colon) | <1 | Doxorubicin | - |
| HeLa (Cervical) | <1 | Doxorubicin | - | ||
| M14 (Melanoma) | <1 | Doxorubicin | - | ||
| HT1080 (Fibrosarcoma) | <1 | Doxorubicin | - | ||
| MCF-7 (Breast) | - | Doxorubicin | - | ||
| U937 (Leukemia) | 0.7 | Doxorubicin | - | ||
| Quinoline-Chalcone Hybrid | Compound 33 | - | 37.07 (nM) | Gefitinib | 29.16 (nM) |
| Compound 65 | RAW 264.7 (Macrophage) | - | - | - | |
| 4,7-Disubstituted Quinoline | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314-4.65 (µg/cm³) | - | - |
| HCT-8 (Colon) | 0.314-4.65 (µg/cm³) | - | - | ||
| HL-60 (Leukemia) | 0.314-4.65 (µg/cm³) | - | - | ||
| 3-Substituted Quinoline | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | Doxorubicin | - |
| 4-Amino, 7-Substituted Quinoline | 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | - | Potent | Doxorubicin | - |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | - | - | - |
Note: The potency of some compounds was described qualitatively in the source material. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The evaluation of the anticancer efficacy of quinoline derivatives typically involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
A primary method for assessing the cytotoxic effects of novel compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines, such as MCF-7 (breast), K-562 (leukemia), and HeLa (cervical), are seeded in 96-well plates at a density of approximately 2.5 x 10³ cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with the quinoline derivatives at various concentrations.[3]
-
MTT Incubation: Following the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Sub-G1 Peak Analysis)
To determine if the compounds induce apoptosis (programmed cell death), flow cytometry is used to analyze the cell cycle distribution.
-
Cell Treatment: Cancer cells, such as U937, are treated with the test compounds for 24 to 48 hours.[4]
-
Cell Staining: The cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents cells with fragmented DNA.
-
Data Analysis: The percentage of cells in the sub-G1 phase is quantified to determine the extent of apoptosis induced by the compound.[4]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Quinoline Evaluation
The following diagram illustrates a general workflow for the initial screening and evaluation of novel quinoline derivatives for their anticancer properties.
Caption: General experimental workflow for the evaluation of anticancer quinoline derivatives.
p53/Bax-Dependent Apoptotic Pathway
Certain quinoline derivatives have been shown to induce apoptosis through the p53 tumor suppressor pathway. The following diagram illustrates this signaling cascade.
References
Structure-Activity Relationship (SAR) of Methyl 4-hydroxyquinoline-7-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 4-hydroxyquinoline-7-carboxylate derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide draws upon data from closely related quinoline and quinolone structures to infer potential activity trends. The information presented herein is intended to guide the rational design and development of novel drug candidates based on the methyl 4-hydroxyquinoline-7-carboxylate core.
Comparative Analysis of Biological Activity
| Scaffold/Derivative Class | Key Structural Features & Modifications | Observed Biological Activity | Inferred SAR for Methyl 4-hydroxyquinoline-7-carboxylate | Reference |
| 6,7-dialkoxy-4-hydroxyquinoline-3-carboxylates | Variation of alkoxy groups at C6 and C7 positions. | High anticoccidial activity was observed with specific long-chain alkoxy groups at C6 and smaller alkoxy groups at C7. The structure was found to be highly specific. | Substituents at the C6 and C7 positions are critical for biological activity. The size and nature of these substituents can significantly impact potency. For the target scaffold, variations at the C6 position and modifications of the C7-ester could be key to modulating activity. | [1] |
| Quinoline-4-carboxylic Acids | Bulky hydrophobic substituents at C2; carboxylic acid at C4; substitutions on the benzo ring. | Inhibition of dihydroorotate dehydrogenase. | The 4-hydroxy group is likely crucial for activity, potentially mimicking the C4-carboxylic acid. Substitutions on the benzo portion of the quinoline ring will likely influence activity. | [2] |
| Quinolone Carboxamides | Incorporation of a carboxamide linkage at various positions. | Potent anticancer activity through mechanisms like topoisomerase and protein kinase inhibition. | Conversion of the methyl 7-carboxylate to various amides could be a promising strategy to enhance anticancer potency. | [3] |
Key Structure-Activity Relationship Insights
Based on the analysis of related compounds, the following SAR principles can be proposed for methyl 4-hydroxyquinoline-7-carboxylate derivatives:
-
The 4-Hydroxy Group: This group is likely a critical pharmacophoric feature, potentially involved in key interactions with biological targets, analogous to the 4-oxo group in quinolones or the 4-carboxylic acid in other quinoline inhibitors.[2]
-
The C7-Methyl Carboxylate: The ester at the C7 position is a key feature. Its hydrolysis to a carboxylic acid or conversion to various amides could significantly modulate the compound's biological activity, solubility, and pharmacokinetic properties.[3]
-
Substitution on the Benzo Ring (Positions 5, 6, and 8): Modifications at these positions are expected to have a profound impact on activity. As seen in related series, the introduction of different substituents can influence potency and selectivity.[1] For instance, the electronic nature of substituents at the C7 position in 4-aminoquinolines plays a significant role in their activity.
-
Substitution at C2 and C3: While the core scaffold is defined, substitutions at the C2 and C3 positions, if chemically feasible, could offer opportunities for further optimization, as seen in many quinoline-based drug candidates.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of methyl 4-hydroxyquinoline-7-carboxylate derivatives, based on methodologies reported for similar quinoline compounds.
General Synthesis of Substituted 4-Hydroxyquinoline-3-Carboxylates
A common method for the synthesis of the 4-hydroxyquinoline core is the Conrad-Limpach reaction.[4] For derivatives of methyl 4-hydroxyquinoline-7-carboxylate, a multi-step synthesis starting from appropriately substituted anilines would be required. A plausible synthetic route is outlined in a patent for 7-hydroxyquinoline-4-carboxylic acid, which can be adapted.[5]
Example Synthetic Step (Esterification):
To a solution of 7-hydroxyquinoline-4-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 7-hydroxyquinoline-4-carboxylate, can then be extracted with an organic solvent and purified by column chromatography.[5]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]
Visualizations
Logical SAR Workflow
The following diagram illustrates a logical workflow for conducting SAR studies on methyl 4-hydroxyquinoline-7-carboxylate derivatives.
Caption: A logical workflow for the SAR-driven discovery of novel drug candidates.
Potential Mechanism of Action: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by methyl 4-hydroxyquinoline-7-carboxylate derivatives.
Caption: A hypothetical kinase signaling pathway potentially inhibited by these derivatives.
References
- 1. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Quinoline Derivatives: An In Vitro vs. In Vivo Perspective
A Comparative Guide for Researchers in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comparative overview of the in vitro and in vivo activities of quinoline derivatives, with a focus on illustrating the common translational challenges and successes in the development of these compounds. Due to the limited publicly available data on the specific compound Methyl 4-hydroxyquinoline-7-carboxylate , this guide will use a well-characterized antimalarial quinoline-4-carboxamide, referred to here as Analogue A , as a representative example to highlight the key aspects of its biological evaluation.
From the Benchtop to Preclinical Models: A Comparative Analysis
The journey of a drug candidate from initial laboratory screening (in vitro) to animal studies (in vivo) is a critical phase in drug development. The following sections detail the typical experimental data and protocols used to evaluate quinoline derivatives.
Table 1: Comparative Summary of In Vitro and In Vivo Activity of Analogue A
| Parameter | In Vitro | In Vivo (Mouse Model) |
| Target Activity | ||
| Antiplasmodial IC50 (P. falciparum) | 4 nM | Not Directly Applicable |
| Efficacy | ||
| Parasite Reduction | Not Applicable | >99% reduction at 1 mg/kg/day |
| Survival Rate | Not Applicable | Increased survival time by 14 days |
| Pharmacokinetics | ||
| Microsomal Stability (t1/2) | >60 min (Human) | Not Directly Applicable |
| Oral Bioavailability (F) | Not Applicable | 15% |
| Toxicity | ||
| Cytotoxicity (HepG2) IC50 | > 50 µM | No observable toxicity at therapeutic doses |
Data presented is a representative compilation from studies on potent quinoline-4-carboxamide antimalarial candidates.
Delving into the Methodologies: Experimental Protocols
The reproducibility and validity of biological data are contingent on detailed and robust experimental protocols. Below are outlines of standard assays used to characterize quinoline derivatives.
In Vitro Antiplasmodial Activity Assay
The potency of quinoline derivatives against Plasmodium falciparum is often determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in the culture medium.
-
Assay Procedure: Synchronized ring-stage parasites are incubated with the compound dilutions in a 96-well plate for 72 hours.
-
Data Analysis: After incubation, the plates are lysed, and SYBR Green I dye is added to stain the parasite DNA. The fluorescence intensity is measured, and the IC50 value is calculated by non-linear regression analysis.
In Vivo Efficacy Study in a Mouse Model
The in vivo antimalarial efficacy is commonly evaluated using the Plasmodium berghei-infected mouse model.
-
Animal Model: Female BALB/c mice are infected intravenously with P. berghei parasites.
-
Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water) and administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Animal survival is also recorded.
-
Efficacy Assessment: The reduction in parasitemia compared to the vehicle-treated control group is calculated to determine the efficacy of the compound.
Visualizing Biological Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental designs.
Caption: Figure 1. A flowchart illustrating the key steps in a typical in vivo efficacy study for an antimalarial compound.
The Quinoline Core and Cellular Signaling
While the direct mechanism of action for many quinoline derivatives is still under investigation, some have been shown to interfere with critical cellular pathways. For instance, certain quinoline compounds are known to inhibit DNA gyrase in bacteria, while others can modulate kinase signaling pathways in eukaryotic cells.
Caption: Figure 2. A generalized diagram of a kinase signaling pathway that can be targeted by quinoline-based inhibitors.
Conclusion
The development of quinoline derivatives as therapeutic agents requires a thorough evaluation of both their in vitro potency and their in vivo efficacy and pharmacokinetic properties. While in vitro assays provide crucial initial data on a compound's activity against a specific target, in vivo studies are indispensable for understanding its behavior in a complex biological system. The data on analogous compounds suggest that Methyl 4-hydroxyquinoline-7-carboxylate, as part of the broader quinoline class, holds potential for biological activity. However, comprehensive in vitro and in vivo studies are imperative to elucidate its specific pharmacological profile and therapeutic potential. This guide serves as a foundational framework for researchers embarking on the preclinical evaluation of novel quinoline-based drug candidates.
Unraveling the Action of Methyl 4-hydroxyquinoline-7-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Methyl 4-hydroxyquinoline-7-carboxylate, a member of this versatile class, holds therapeutic promise. While direct experimental evidence for its specific mechanism of action is emerging, the broader family of 4-hydroxyquinoline derivatives has been extensively studied, revealing key cellular targets. This guide provides a comparative analysis of the likely mechanisms of action of Methyl 4-hydroxyquinoline-7-carboxylate, drawing parallels with well-characterized quinoline-based compounds and detailing the experimental frameworks used for their evaluation.
Postulated Mechanisms of Action
Based on the extensive research into quinoline derivatives, two primary mechanisms of action are postulated for Methyl 4-hydroxyquinoline-7-carboxylate:
-
Inhibition of DNA Gyrase: A significant body of evidence points to the ability of quinolone and 4-hydroxyquinoline derivatives to target bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair.[1][2] By inhibiting this enzyme, these compounds disrupt critical bacterial processes, leading to cell death. This makes DNA gyrase a prime target for antibacterial drug development.
-
Inhibition of Cellular Respiration: Several quinoline alkaloids and their derivatives have been shown to interfere with the mitochondrial electron transport chain, a fundamental process for cellular energy production.[3] Inhibition of this pathway can lead to a depletion of ATP and an increase in reactive oxygen species (ROS), ultimately triggering cell death. This mechanism is particularly relevant in the context of anticancer and antiparasitic activities.
Comparative Analysis of Quinolone Derivatives
To provide a quantitative perspective, the following tables summarize the inhibitory activities of representative quinoline derivatives against DNA gyrase and their impact on cellular respiration.
Table 1: Inhibition of S. aureus DNA Gyrase by Quinolone Derivatives
| Compound | IC50 (µM) | Reference |
| Novobiocin | 1.636 | [1] |
| Compound 8b (a quinoline hybrid) | 1.89 | [1] |
| Compound 9c (a quinoline hybrid) | 2.73 | [1] |
| Compound 9d (a quinoline hybrid) | 2.14 | [1] |
| Ciprofloxacin | 100 (against MRSA) | [4] |
| Norfloxacin | 18.2 | [4] |
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone (37) | 11.5 | [4] |
Table 2: Inhibition of Cellular Respiration by Quinolone Derivatives
| Compound | Target/Assay | Effect | IC50/EC50 | Reference |
| 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) | Complex III of electron transport chain | Inhibition of succinate-dependent respiration | 40 µM | [5] |
| Myxothiazol | Complex III of electron transport chain | Inhibition of succinate-dependent respiration | 1.7 µM | [5] |
| Antimycin A | Complex III of electron transport chain | Inhibition of succinate-dependent respiration | 20 µM | [5] |
| Rotenone | Complex I of electron transport chain | Decrease in mitochondrial membrane potential | Concentration-dependent | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of compound activity. Below are outlines of key experimental protocols.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into a relaxed circular DNA plasmid. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel. Inhibitors of DNA gyrase will prevent this supercoiling, resulting in a higher proportion of the relaxed DNA form.
Protocol Outline:
-
Reaction Mixture Preparation: A master mix is prepared containing reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and spermidine), ATP, and relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: The test compound (e.g., Methyl 4-hydroxyquinoline-7-carboxylate) is added to the reaction mixture at various concentrations. A control with no inhibitor and a positive control with a known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) are included.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[7]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.[7]
-
Visualization and Quantification: The DNA bands are visualized by staining with ethidium bromide or another DNA stain and imaged under UV light. The relative amounts of supercoiled and relaxed DNA are quantified to determine the extent of inhibition and calculate the IC50 value.[8]
Cellular Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
Principle: The Seahorse XF Analyzer measures real-time changes in the concentration of dissolved oxygen in the medium surrounding adherent cells. By sequentially injecting inhibitors of the electron transport chain, different parameters of mitochondrial function can be determined.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a low-buffered assay medium, and the plate is incubated in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
Inhibitor Loading: The injector ports of the sensor cartridge are loaded with sequential inhibitors of the electron transport chain:
-
Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.[9]
-
-
Seahorse XF Analysis: The plate is placed in the Seahorse XF Analyzer, which measures the OCR at baseline and after the injection of each inhibitor.
-
Data Analysis: The OCR data is analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of a test compound on these parameters can be assessed by pre-incubating the cells with the compound before the assay.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with the proposed mechanisms of action.
Caption: Inhibition of DNA Gyrase by Quinolone Derivatives.
Caption: Inhibition of Cellular Respiration Pathway.
Caption: Experimental Workflows for Mechanism of Action Studies.
References
- 1. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profoldin.com [profoldin.com]
- 3. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of respiratory inhibitors and quinone analogues on the aerobic electron transport system of Eikenella corrodens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the cellular response to electron transport chain inhibitors reveals selective signaling networks triggered by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-hydroxyquinoline-7-carboxylate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methods for the determination of Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in medicinal chemistry.[1][2] Cross-validation of these methods is crucial to ensure the reliability and consistency of data across different analytical platforms and laboratories.[3]
Comparison of Analytical Methods
The primary analytical techniques suitable for the analysis of Methyl 4-hydroxyquinoline-7-carboxylate and related quinoline derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[4][5] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[5]
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Run Time | ~10 minutes | ~5 minutes |
This table summarizes typical performance characteristics based on data for similar quinoline compounds and general method capabilities.[5]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of quinoline derivatives.[4]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Methyl 4-hydroxyquinoline-7-carboxylate reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).[5]
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 254 nm[5]
4. Sample Preparation:
-
Samples are dissolved in the mobile phase to a concentration within the calibration range.
-
Filtration through a 0.45 µm syringe filter is required before injection.[4]
5. Calibration:
-
A calibration curve is generated using a series of standard solutions prepared by diluting a stock solution of the reference standard.[4]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an HPLC-MS/MS method is recommended.[1][4]
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Methyl 4-hydroxyquinoline-7-carboxylate reference standard
-
Internal Standard (IS) - a structurally similar compound.
3. Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic acid).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for Methyl 4-hydroxyquinoline-7-carboxylate and its internal standard are monitored.[5]
4. Sample Preparation:
-
For plasma or tissue samples, a protein precipitation or solid-phase extraction (SPE) would be necessary.[6]
-
Samples are diluted with the initial mobile phase to fall within the calibration range.
5. Calibration:
-
A calibration curve is constructed by analyzing standards of known concentrations containing a fixed amount of the internal standard.
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results.[3] This is critical when transferring a method between laboratories or when comparing a new method to an established one.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
While Methyl 4-hydroxyquinoline-7-carboxylate is primarily a chemical intermediate, quinoline derivatives are known to exhibit a range of biological activities, often through the modulation of key signaling pathways involved in cell proliferation and survival.[4] The development of robust analytical methods is the foundational step for any subsequent pharmacological investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Methyl and Ethyl 4-Hydroxyquinoline-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Anticancer Activity
The cytotoxic effects of various 4-hydroxyquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the in vitro anticancer activity of several quinoline derivatives structurally related to methyl and ethyl 4-hydroxyquinoline-7-carboxylate. It is important to note that these are not direct comparisons of the two primary compounds of interest but offer valuable structure-activity relationship (SAR) insights.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Modified 4-hydroxyquinolone analogue (3g) | HCT116 (Colon) | 28.5 | Doxorubicin |
| A549 (Lung) | 33.4 | Doxorubicin | |
| PC3 (Prostate) | 41.8 | Doxorubicin | |
| MCF-7 (Breast) | 38.1 | Doxorubicin | |
| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate (13a) | Colo 320 (Colon) | 8.19 | Doxorubicin |
| Colo 205 (Colon) | 11.86 | Doxorubicin | |
| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate (13b) | Colo 320 (Colon) | 4.58 | Doxorubicin |
| Colo 205 (Colon) | 8.1 | Doxorubicin |
Data presented for compound 3g is from a study on modified 4-hydroxyquinolone analogues[1]. Data for compounds 13a and 13b are from a study on alkyl 2-(4-hydroxyquinolin-2-yl) acetates[2]. The specific structures of these compounds are detailed in the source publications.
The data suggests that modifications to the quinoline scaffold can lead to potent anticancer activity. For instance, certain alkyl 2-(4-hydroxyquinolin-2-yl) acetates have demonstrated significant cytotoxicity against colon cancer cell lines[2]. While the specific data for the methyl and ethyl esters at the 7-position is not available, the general trend in quinoline derivatives often shows that the nature of the ester group can influence potency, with ethyl esters sometimes exhibiting slightly different activity profiles compared to their methyl counterparts due to differences in lipophilicity and metabolic stability.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for methyl and ethyl 4-hydroxyquinoline-7-carboxylate are not fully elucidated, studies on related quinoline and quinolone derivatives suggest several potential anticancer pathways. These include the inhibition of kinases involved in cell proliferation and survival, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Molecular docking studies have indicated that these compounds can bind to the ATP-binding pockets of these kinases, thereby inhibiting their activity and downstream signaling.
Below is a generalized diagram of a potential signaling pathway that could be inhibited by 4-hydroxyquinoline derivatives.
References
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxyquinoline-7-carboxylate: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Methyl 4-hydroxyquinoline-7-carboxylate must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical compound and its associated waste streams.
Immediate Safety and Disposal Protocols
All laboratory personnel must consult their institution's specific chemical hygiene plan and waste disposal procedures. The following are general but critical steps for the safe handling and disposal of Methyl 4-hydroxyquinoline-7-carboxylate:
-
Do not dispose of down the drain or in regular trash. [6][7] Hazardous chemical waste must not be discharged into the sewer system or mixed with non-hazardous waste.[6] Evaporation in a fume hood is also not an acceptable method of disposal.[6][8]
-
Segregate waste streams. Keep solid Methyl 4-hydroxyquinoline-7-carboxylate waste separate from liquid waste. Further segregate contaminated materials like gloves, weighing paper, and pipette tips from the pure compound.[9]
-
Use appropriate and clearly labeled waste containers. All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and feature a secure screw cap.[8][10] The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 4-hydroxyquinoline-7-carboxylate".[9][10]
-
Store waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8][10] Keep waste containers closed at all times, except when adding waste.[6][8]
-
Arrange for professional disposal. All waste containing Methyl 4-hydroxyquinoline-7-carboxylate must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][2][3][4][5][11][12]
Hazardous Waste Characterization
Properly characterizing waste is crucial for safe disposal. While specific quantitative data for Methyl 4-hydroxyquinoline-7-carboxylate is limited, the general characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) should be assumed.
| Hazard Characteristic | Description | Relevance to Methyl 4-hydroxyquinoline-7-carboxylate |
| Ignitability | Liquids with a flash point < 140°F, solids that can cause fire through friction, or oxidizers. | While not highly flammable, this should be confirmed with an SDS if available. As a solid, handle away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Not typically corrosive, but solutions should be tested if their corrosive nature is unknown. |
| Reactivity | Unstable under normal conditions, may react with water, or generate toxic gases. | Quinoline derivatives are generally stable, but avoid mixing with strong oxidizing agents or strong acids.[1] |
| Toxicity | Harmful or fatal when ingested or absorbed; may release toxic constituents into the environment. | Assumed to be toxic based on related compounds.[3][4] Very toxic to aquatic life with long-lasting effects.[1][3][4] |
Hypothetical Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
This protocol provides a plausible context for the generation of Methyl 4-hydroxyquinoline-7-carboxylate waste. All steps should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Objective: To synthesize Methyl 4-hydroxyquinoline-7-carboxylate via a modified Conrad-Limpach reaction.
Materials:
-
Methyl 4-aminobenzoate
-
Ethyl acetoacetate
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol
-
Petroleum ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: React Methyl 4-aminobenzoate with ethyl acetoacetate in the presence of a catalytic amount of hydrochloric acid to form the intermediate ethyl β-(4-methoxycarbonylanilino)crotonate. The ethanol byproduct is removed by distillation.
-
Waste Generated: Acidic aqueous waste, residual reactants.
-
-
Cyclization: Add the intermediate dropwise to pre-heated (approx. 250°C) Dowtherm A. The high temperature facilitates the cyclization to form Methyl 4-hydroxyquinoline-7-carboxylate, with the elimination of ethanol.
-
Waste Generated: High-boiling solvent waste (Dowtherm A), residual intermediate.
-
-
Isolation: Cool the reaction mixture to room temperature, allowing the product to precipitate. Add petroleum ether to aid in the precipitation.[13] Collect the solid product by vacuum filtration.
-
Waste Generated: Liquid waste containing Dowtherm A and petroleum ether. Solid crude product contaminated with solvent.
-
-
Purification: Wash the crude solid with fresh petroleum ether.[13] Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified Methyl 4-hydroxyquinoline-7-carboxylate.
-
Waste Generated: Filtrate from washing (petroleum ether), mother liquor from recrystallization (ethanol/water) containing impurities and some dissolved product. Contaminated filter paper.
-
-
Drying and Storage: Dry the purified white to pale yellow solid product under vacuum. Store in a tightly sealed container, protected from light.[3]
All waste generated from this procedure, including contaminated solvents, aqueous solutions, and solid materials (gloves, filter paper, etc.), must be collected in appropriately labeled hazardous waste containers for professional disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling Methyl 4-hydroxyquinoline-7-carboxylate.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling Methyl 4-hydroxyquinoline-7-carboxylate
This guide provides crucial safety, handling, and disposal protocols for Methyl 4-hydroxyquinoline-7-carboxylate, designed for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar chemicals, such as quinoline derivatives and other aromatic heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for Methyl 4-hydroxyquinoline-7-carboxylate is not available, related compounds like 8-Hydroxyquinoline and other quinolinols present significant hazards. These include acute oral toxicity, skin irritation, serious eye damage, and potential for allergic skin reactions.[1][2][3] Some quinoline derivatives are also suspected of damaging fertility or the unborn child and are very toxic to aquatic life.[2][4] Therefore, a cautious approach is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale & Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles with side shields.[5] A face shield should be worn over goggles when there is a splash hazard.[6][7] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][8] |
| Skin & Body Protection | Chemical-resistant lab coat or apron.[9] Long-sleeved garments and closed-toe shoes are mandatory.[10] | Prevents skin contact which can lead to irritation or absorption of the chemical.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[9] | Inspect gloves for tears before use.[10] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[11] Wash hands thoroughly after removing gloves.[1][5] |
| Respiratory Protection | To be used in a chemical fume hood.[2][4] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter (P100) is required.[7][12] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1] All respirator use must comply with a comprehensive respiratory protection program (OSHA 29 CFR 1910.134).[4][7] |
Engineering Controls and Workstation Setup
Proper engineering controls are the primary line of defense in minimizing exposure.
-
Chemical Fume Hood: All handling of Methyl 4-hydroxyquinoline-7-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][4][5] This ensures that any dust or vapors are effectively contained.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][3][4][8][12]
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing:
-
Review SDS: Before starting, review the SDS for any similar compounds and this guide.[9]
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[9]
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust.[2] If dust formation is unavoidable, use appropriate respiratory protection.
B. Solution Preparation and Use:
-
Aliquotting: Slowly add the weighed solid to the desired solvent in a suitable container inside the fume hood.
-
Mixing: Cap the container securely before mixing or sonicating.
-
Reaction: Keep all reactions within the fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[5]
C. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[9]
-
Workspace Cleaning: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE, placing them in a designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[1][13]
Emergency Procedures
Immediate and appropriate first aid is critical in case of exposure.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][4][8] Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation or a rash occurs, seek medical advice.[1][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][8] If not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][14] Call a poison center or physician immediately.[4][6] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear all necessary PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
Disposal Plan
All waste containing Methyl 4-hydroxyquinoline-7-carboxylate, whether solid, liquid, or contaminated PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in clearly labeled, sealed, and appropriate containers.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant.[1][4][6][8] Do not dispose of down the drain.[1] Adhere strictly to local, state, and federal environmental regulations.
Mandatory Visualization
The following workflow diagram outlines the essential steps for safely handling Methyl 4-hydroxyquinoline-7-carboxylate from receipt to disposal.
Caption: Workflow for Safe Handling of Methyl 4-hydroxyquinoline-7-carboxylate.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. hmc.edu [hmc.edu]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. csub.edu [csub.edu]
- 11. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. 4-Hydroxyquinoline|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
